molecular formula C8H6F3NO2 B1305685 2-Methyl-6-(trifluoromethyl)nicotinic acid CAS No. 261635-93-2

2-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1305685
CAS No.: 261635-93-2
M. Wt: 205.13 g/mol
InChI Key: ODWJFUQRQUCRJZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2) is a high-purity chemical intermediate serving critical roles in advanced pharmaceutical and agrochemical research and development. This compound features a nicotinic acid scaffold substituted with a methyl and a trifluoromethyl group, a combination known to impart unique physicochemical properties that can enhance biological activity and metabolic stability in target molecules . In pharmaceutical research, this compound and its derivatives are recognized as a promising scaffold for the development of novel HIV-1 inhibitors. Specifically, research has explored its structural analogs as dual-site allosteric inhibitors targeting both the Ribonuclease H (RNase H) and RNA-dependent DNA polymerase (RDDP) functions of HIV-1 Reverse Transcriptase, a mechanism that can be effective against viral replication and variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . In the agrochemical sector, this chemical serves as a key synthetic precursor. It is utilized in innovative synthesis routes for producing intermediates of herbicides such as fluroxypyr, helping to improve reaction yields and reduce side reactions during manufacturing processes . Please note that this product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJFUQRQUCRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379655
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261635-93-2
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-(trifluoromethyl)nicotinic acid
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Foundational & Exploratory

In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261635-93-2

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a substituted pyridine carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the pyridine ring significantly influences its chemical and physical characteristics.

PropertyValueReference
CAS Number 261635-93-2[1][2]
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1]
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
Appearance White to cream crystals or powder[3]
Melting Point 139-141 °C
Boiling Point 253.0 ± 40.0 °C (predicted)
Density 1.414 ± 0.06 g/cm³ (predicted)
pKa 2.96 ± 0.10 (predicted)[4]
Solubility Slightly soluble in water. Soluble in acetonitrile and methanol.[4]

Synthesis

A widely adopted method for the synthesis of the ethyl ester of this compound is outlined in patent WO2006059103A2.[5] This method, while commonly used, can present challenges with incomplete reaction conversion.[5] The general approach involves the condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with an appropriate trifluoromethyl-containing building block.[5] Subsequent hydrolysis of the resulting ethyl 2-methyl-6-(trifluoromethyl)nicotinate would yield the desired carboxylic acid.

A general workflow for this synthesis is presented below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ethyl acetoacetate Ethyl acetoacetate Amination Amination Ethyl acetoacetate->Amination Ammonium carbamate Ammonium carbamate Ammonium carbamate->Amination Trifluoromethyl-containing building block Trifluoromethyl-containing building block Condensation Condensation Trifluoromethyl-containing building block->Condensation (Z)-3-aminobut-2-enoic acid ethyl ester (Z)-3-aminobut-2-enoic acid ethyl ester Amination->(Z)-3-aminobut-2-enoic acid ethyl ester Formation of enamine Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Condensation->Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Ring formation Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound (Z)-3-aminobut-2-enoic acid ethyl ester->Condensation Ethyl 2-methyl-6-(trifluoromethyl)nicotinate->Hydrolysis

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are of interest for their potential interaction with nicotinic acetylcholine receptors (nAChRs).[6] nAChRs are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.[6] Modulation of nAChR activity has therapeutic potential in a range of disorders.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that are implicated in neuroprotection.[7] One of the key pathways activated downstream of these receptors is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] This pathway is central to cell survival and proliferation.

The binding of an agonist, such as a modulator derived from this compound, to the nAChR leads to the opening of the ion channel and an influx of calcium ions (Ca²⁺).[7] The increase in intracellular calcium can, in turn, activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1). Activated Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K Activates via Ca²⁺ influx Akt Akt PI3K->Akt Activates Downstream Downstream Survival Pathways Akt->Downstream Promotes Agonist This compound (or derivative) Agonist->nAChR Binds

Caption: nAChR-mediated PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Illustrative Protocol based on Patent WO2006059103A2)

This protocol is an illustrative example based on the general methodology described in the patent literature.[5] Actual reaction conditions may require optimization.

Materials:

  • (Z)-3-aminobut-2-enoic acid ethyl ester

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Acetic acid

  • Ammonium acetate

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene, add (Z)-3-aminobut-2-enoic acid ethyl ester, acetic acid, and ammonium acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine)

  • Test compound (this compound or its derivatives)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the different concentrations of the test compound or buffer (for total and non-specific binding).

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry. Its synthesis, while established, may require optimization to achieve high yields. The compound's potential as a modulator of nicotinic acetylcholine receptors, particularly through the PI3K/Akt signaling pathway, makes it an interesting candidate for further investigation in the context of neuroprotective and other therapeutic applications. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and biological activity of this and related compounds.

References

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, including its chemical properties, synthesis, biological relevance, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid [1]. It is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position[2].

Chemical Structure:

  • Molecular Formula: C₈H₆F₃NO₂[1][3]

  • CAS Number: 261635-93-2[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 205.13 g/mol [1][3]
Melting Point 139-141 °C[4]
Boiling Point 253.0 ± 40.0 °C (at 760 Torr)[4]
Density 1.414 ± 0.06 g/cm³[4]
Water Solubility 4.7 g/L at 25°C (Slightly soluble)[2][3][4]
Appearance White to cream crystals or powder[5]

Synthesis and Reactivity

This compound is primarily used as a pharmaceutical intermediate[2][3][4]. Several synthetic strategies can be employed for its preparation:

  • From Nicotinic Acid: A common approach involves the methylation of a nicotinic acid precursor followed by trifluoromethylation using appropriate reagents[2].

  • Multi-step Synthesis: This involves the formation of an intermediate compound which then undergoes subsequent reactions to introduce the methyl and trifluoromethyl groups onto the pyridine ring[2].

  • Catalytic Methods: The use of transition metal catalysts can improve the yield and selectivity of the synthesis[2].

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid [6]

This protocol describes two different synthetic methods.

Method 1:

  • Initial Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and a three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

  • Addition of Triethylamine: Stir the mixture and cool it in an ice water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise.

  • Catalyst and Hydrogenation: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst. Subsequently, replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.

  • Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Work-up: Monitor the reaction by liquid chromatography. Once the starting material is consumed, stop the reaction. Evaporate the methanol. Add 100 ml of water to dissolve the residue while maintaining the internal temperature at approximately 15°C.

  • Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

  • Isolation: Age the mixture for about one hour at the same temperature, then filter the product. Wash the filter cake with 25 ml of cold water.

  • Drying: Dry the product in an oven at 50°C to obtain 6-trifluoromethyl nicotinic acid as an off-white powder (crude yield: 90.4%).

Method 2:

  • Initial Reaction: To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol), add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at a temperature below -5°C.

  • Reflux: Gradually raise the temperature of the reaction mixture and heat under reflux for 3 hours.

  • Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. Wash the residue five times with 20 ml of methylene chloride. Dissolve the product in 50 ml of water.

  • Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude product. Wash the product with water under repulping with heating, followed by filtration and another water wash.

  • Drying: Dry the product to obtain 7.03 g of 6-trifluoromethyl nicotinic acid (42.8% yield).

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals[2]. Its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with biological pathways involving nicotinic acid and its derivatives.

  • Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex active pharmaceutical ingredients[2].

  • Research Tool: This compound is utilized in studies exploring the interactions of nicotinic acetylcholine receptors (nAChRs) and their related biological pathways[2]. Investigations into its binding affinity for these receptors indicate its potential as a modulator in neurological research[2].

  • Metabolic Studies: Research is conducted to assess its metabolic pathways in vivo, which provides insights into its pharmacokinetics[2].

Derivatives of trifluoromethyl-substituted nicotinic acids have shown promise in various therapeutic areas, including as RNase H dual inhibitors and for their potential in managing dyslipidemia and cancer progression through the inhibition of carbonic anhydrase III[7].

Signaling Pathways

Nicotinic acid and its analogs can influence various cellular signaling pathways. The activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by nicotine, for example, has been shown to trigger downstream signaling cascades. A key pathway involves the cooperation of the Ras/Raf-1/MEK1/ERK and the JAK-2/STAT-3 pathways[8]. This leads to the nuclear transactivation of STAT-3, which is involved in cellular proliferation and survival.

alpha7_nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotine Nicotine / Ligand alpha7_nAChR α7 nAChR Nicotine->alpha7_nAChR Activates Ras Ras alpha7_nAChR->Ras JAK2 JAK-2 alpha7_nAChR->JAK2 Recruits and Activates Raf1 Raf-1 Ras->Raf1 MEK1 MEK1 Raf1->MEK1 ERK ERK MEK1->ERK STAT3_gene_exp STAT-3 Gene Expression ERK->STAT3_gene_exp Upregulates STAT3_cyto STAT-3 JAK2->STAT3_cyto Phosphorylates STAT3_p p-STAT-3 STAT3_cyto->STAT3_p STAT3_dimer STAT-3 Dimer STAT3_p->STAT3_dimer Dimerizes Gene_Transcription Gene Transcription STAT3_dimer->Gene_Transcription Promotes

Caption: Signaling downstream of the α7 nicotinic acetylcholine receptor.

Safety and Handling

This compound is associated with several hazards. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Acute Toxicity, Inhalation H332Harmful if inhaled
Specific Target Organ Toxicity H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

  • P405: Store locked up[4].

References

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details its molecular structure, physicochemical properties, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related nicotinic acid derivatives. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nicotinic acid analogs.

Molecular Structure and Identification

This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. These substitutions significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its chemical reactivity and biological activity.

The definitive identification of this compound is established through its unique molecular identifiers:

IdentifierValue
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 261635-93-2[1]
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1]
Canonical SMILES CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
InChI InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10,11)/h2-3H,1H3,(H,13,14)[1]
InChIKey ODWJFUQRQUCRJZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Melting Point 139-141 °C[2]
Boiling Point (Predicted) 253.0 ± 40.0 °C at 760 Torr[2]
Density (Predicted) 1.414 ± 0.06 g/cm³[2]
Water Solubility Slightly soluble (4.7 g/L at 25 °C)[2][3]
pKa (Predicted) 2.51 ± 0.25[2]
Appearance White to cream crystals or powder[4][5]

Synthesis and Characterization

For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid has been reported via the hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid in the presence of a palladium catalyst, followed by acidification to precipitate the product[6]. A similar strategy could potentially be adapted for the synthesis of the 2-methyl derivative.

A general workflow for the synthesis and purification of such a compound is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Cyclocondensation, Substitution) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization NMR NMR Spectroscopy Recrystallization->NMR FTIR FT-IR Spectroscopy Recrystallization->FTIR MS Mass Spectrometry Recrystallization->MS Purity Purity Analysis (e.g., HPLC) Recrystallization->Purity

Figure 1: A generalized workflow for the synthesis, purification, and characterization of a substituted nicotinic acid derivative.

Spectroscopic Characterization (Hypothetical Data)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of nicotinic acid and related compounds, the following characteristic signals can be predicted.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the carbons of the pyridine ring (with those closer to the trifluoromethyl and carboxylic acid groups shifted downfield), the methyl carbon, and the quartet characteristic of the trifluoromethyl carbon due to C-F coupling.

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A product specification sheet from a commercial supplier indicates that the FT-IR spectrum of their this compound conforms to its structure[4][5]. Key expected vibrational bands would include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carbonyl of the carboxylic acid (around 1700 cm⁻¹).

  • C-H stretching and bending vibrations for the aromatic and methyl groups.

  • Strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

3.1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 205.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, its structural similarity to nicotinic acid suggests potential interactions with biological systems, particularly nicotinic acetylcholine receptors (nAChRs) and pathways involved in inflammation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[7][8] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger downstream signaling cascades that are implicated in neuroprotection.[9][10] It is hypothesized that this compound may act as a modulator of these receptors.

The activation of nAChRs by an agonist leads to an influx of cations, primarily Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ can initiate a variety of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to promote cell survival and inhibit apoptosis.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Leads to Agonist Agonist (e.g., Acetylcholine, Nicotinic Acid Derivative) Agonist->nAChR Ca_influx->PI3K Activates

Figure 2: A simplified representation of the nicotinic acetylcholine receptor (nAChR) signaling pathway leading to neuroprotection.

Anti-inflammatory Effects

Nicotinic acid is known to exert anti-inflammatory effects, in part through the G-protein coupled receptor GPR109A.[11] Activation of this receptor can suppress the production of pro-inflammatory chemokines and cytokines. Studies have shown that nicotinic acid can reduce the secretion of TNF-α, IL-6, and MCP-1 in monocytes and adipocytes.[11][12] It is plausible that this compound could exhibit similar anti-inflammatory properties by modulating these pathways.

Antimicrobial Activity

Isonicotinic acid derivatives, such as the anti-tuberculosis drug isoniazid, are well-known for their antimicrobial properties.[13] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial metabolic pathways. The presence of a lipophilic methyl group and an electron-withdrawing trifluoromethyl group in this compound could enhance its ability to cross microbial cell membranes and interact with intracellular targets, suggesting potential as an antimicrobial agent.[13]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not available in the public domain. However, standard methodologies for the characterization and biological evaluation of small molecules would be applicable.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D correlation spectra (e.g., COSY, HSQC).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Preparation of Compound Dilutions: Prepare a serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a compound with a well-defined molecular structure and predictable physicochemical properties. While its biological activities have not been extensively studied, its structural relationship to nicotinic acid and other bioactive pyridine derivatives suggests its potential as a modulator of nicotinic acetylcholine receptors and as a candidate for anti-inflammatory and antimicrobial applications. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational framework to support such research endeavors.

References

Technical Guide: Physical Properties of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its physical properties is critical for its application in chemical synthesis, process development, and formulation. This document provides a comprehensive overview of the key physical and chemical properties of this compound, details the experimental methodologies for their determination, and illustrates a general synthetic logic.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties dictate its behavior in various chemical and physical processes.

Table 1: Core Physical and Chemical Properties

PropertyValue
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[2]
CAS Number 261635-93-2[2]
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]
Physical Appearance White to cream or yellow to pale brown solid (powder/crystals)[1]

Table 2: Quantitative Physical Data

ParameterValueConditions
Melting Point 139-141 °CNot Specified
Boiling Point 253.0 ± 40.0 °CPredicted at 760 Torr
Density 1.414 ± 0.06 g/cm³Predicted at 20 °C, 760 Torr
Water Solubility 4.7 g/LSlightly soluble at 25 °C[1]
pKa 2.51 ± 0.25Predicted

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard experimental methodologies for measuring the key parameters listed above.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3]

Methodology: Capillary Melting Point [4]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer bulb and the sample should be at the same level.[4]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. A preliminary, rapid heating can be performed to find an approximate melting point before a more careful, slower determination is conducted.

Solubility Determination

Solubility data is essential for designing reaction conditions, extractions, and formulations. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

Methodology: Visual Assessment in a Test Tube [7][8]

  • Preparation: A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.[7]

  • Solvent Addition: A measured volume of the solvent (e.g., water) is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7]

  • Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[6]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble if no solid particles (or only a few granules) remain.[6]

  • Classification: Based on the amount of solute that dissolves in a given volume of solvent, the solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound is water-insoluble, subsequent tests can be performed with aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional groups, respectively.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a carboxylic acid like this compound, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration [10][11]

  • Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[12]

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[12]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This point is identified as the inflection point in the curve.[11] Multiple titrations are performed to ensure accuracy.[12]

Synthetic Pathway and Logic

The synthesis of substituted nicotinic acids like the target compound can be approached through various strategies. A common and logical method involves the functionalization of a pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo ring construction. The workflow below illustrates a generalized approach where a precursor molecule is converted to the final acid.

G cluster_0 General Synthetic Workflow Start Substituted Pyridine Precursor (e.g., 2-methyl-3-cyano-6-(trifluoromethyl)pyridine) Step1 Hydrolysis Start->Step1 Reagents: Strong Acid (H₂SO₄) or Base (NaOH) Heat Product This compound Step1->Product

Caption: Generalized workflow for the synthesis of the target acid.

This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (-COOH). This represents a direct and efficient method for arriving at the final product from a readily available precursor.

Conclusion

The physical properties of this compound define its utility as a chemical intermediate. The data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, development, and application of this and related compounds. Adherence to standardized methodologies for property determination is essential for ensuring data quality, reproducibility, and successful outcomes in research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2). This compound is a key intermediate in the pharmaceutical and agrochemical industries, making a thorough understanding of its solubility essential for process development, formulation, and biological studies.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[1][2][3]
Molecular Weight 205.13 g/mol [1][3]
CAS Number 261635-93-2[1][2]
Appearance Pale yellow to brownish powder/crystals[1][2][4]
Melting Point 139-141 °C[1][2]
Boiling Point 253.0 ± 40.0 °C (at 760 Torr)[1][2]
Density 1.414 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]
pKa (Predicted) 2.51 ± 0.25[1][2]

Solubility Data

The solubility of this compound is influenced by its molecular structure, which contains both lipophilic (methyl and trifluoromethyl groups) and hydrophilic (carboxylic acid) moieties. The electron-withdrawing nature of the trifluoromethyl group impacts the acidity and overall polarity of the molecule.[1]

SolventSolubilityTemperatureNotes
Water 4.7 g/L25 °CClassified as slightly soluble.[1][2][5][6]
Dimethyl Sulfoxide (DMSO) Soluble (qualitative)Not SpecifiedExpected to be soluble due to the polar aprotic nature of DMSO.[1]
Ethanol Soluble (qualitative)Not SpecifiedExpected to have moderate solubility in this polar protic solvent.[1]
Methanol Slightly Soluble (qualitative)Not SpecifiedExpected to have moderate solubility.[1]
Acetone Slightly Soluble (qualitative)Not SpecifiedExpected to have moderate solubility.[1]
Acetonitrile Slightly Soluble (qualitative)Not SpecifiedLimited solubility has been reported.[1]

Experimental Protocol: Gravimetric Solubility Determination

While specific experimental details for this exact compound are not extensively published, a standard and reliable method for determining the solubility of a solid compound in a solvent is the gravimetric method. A general protocol is described below.

Principle

This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Apparatus and Reagents
  • This compound (solute)

  • Selected solvent(s)

  • Thermostatic shaker bath or magnetic stirrer with a temperature controller

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance (readable to 0.1 mg)

  • Vials or flasks for equilibration

  • Pre-weighed glass vials for drying

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated.[7] Gentle agitation helps to speed up this process.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed drying vial.

  • Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator.

  • Mass Determination: Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant taken

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow Experimental Workflow: Gravimetric Solubility Determination prep 1. Prepare Supersaturated Mixture (Excess solid + Solvent) equil 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equil sample 3. Sample & Filter Supernatant (Remove undissolved solid) equil->sample evap 4. Evaporate Solvent (Drying oven or vacuum) sample->evap weigh 5. Weigh Dried Solute (Analytical Balance) evap->weigh calc 6. Calculate Solubility (Mass / Volume) weigh->calc

Workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility profile of this compound is a result of the interplay between its structural features and the properties of the solvent.

  • Compound Structure:

    • -COOH (Carboxylic Acid) Group: This is a polar, hydrophilic group capable of hydrogen bonding, which promotes solubility in polar, protic solvents like water and ethanol.

    • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

    • -CF₃ (Trifluoromethyl) Group: This is a strongly electron-withdrawing and lipophilic group. It reduces water solubility compared to unsubstituted nicotinic acid.[1]

    • -CH₃ (Methyl) Group: This is a nonpolar, lipophilic group that contributes to lower solubility in water.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group, leading to moderate solubility.[1]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. The high polarity of DMSO makes it a good solvent for this compound.[1] Acetonitrile shows more limited solubility.[1]

The logical relationship between these factors is visualized in the diagram below.

G cluster_factors Factors Influencing Solubility Solubility Solubility Profile Compound Compound Properties Compound->Solubility Hydrophilic Hydrophilic Groups (-COOH, Pyridine N) Compound->Hydrophilic Lipophilic Lipophilic Groups (-CH₃, -CF₃) Compound->Lipophilic Solvent Solvent Properties Solvent->Solubility Polarity Polarity / Dipole Moment Solvent->Polarity H_Bond Hydrogen Bonding (Donor/Acceptor Ability) Solvent->H_Bond

Relationship between molecular and solvent properties affecting solubility.

References

Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key building block in pharmaceutical and agrochemical research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Molecular Formula: C₈H₆F₃NO₂[1]

Molecular Weight: 205.13 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the expected and, where available, reported spectroscopic data. This information is compiled from an analysis of the compound's structural features and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 13.0broad singletChemical shift is concentration and solvent dependent.
Pyridine-H (2)7.5 - 8.5doubletCoupling to the adjacent pyridine proton.
-CH₃2.5 - 2.8singlet

¹³C NMR (Carbon-13 NMR) Data

CarbonExpected Chemical Shift (δ, ppm)Notes
-COOH165 - 175
Pyridine-C (quaternary)150 - 165Includes carbons attached to the methyl, trifluoromethyl, and carboxylic acid groups.
Pyridine-CH120 - 140
-CF₃120 - 130Quartet due to C-F coupling.
-CH₃18 - 25
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A product specification sheet confirms the identity of this compound by Fourier-Transform Infrared (FTIR) spectroscopy.[2] The characteristic absorption bands are expected in the following regions:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
C-H stretch (Aromatic/Methyl)2850 - 3100Medium-Weak
C=O stretch (Carboxylic acid)1680 - 1720Strong
C=C and C=N stretch (Pyridine ring)1450 - 1600Medium
C-F stretch (Trifluoromethyl)1100 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

IonExpected m/zNotes
[M]+•205Molecular Ion
[M-OH]+188Loss of hydroxyl radical
[M-COOH]+160Loss of carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Final Report Synthesis Synthesis and Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-Methyl-6-(trifluoromethyl)nicotinic acid, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthesis of the target molecule through the formation and subsequent hydrolysis of its ethyl ester. The presented methodologies are based on published patent literature and scientific reports, offering a practical resource for laboratory-scale preparation.

Overview of the Synthetic Pathway

The primary synthetic route to this compound involves a two-stage process:

  • Hantzsch-type pyridine synthesis: Condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form the pyridine ring of the intermediate, ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, this compound.

This approach builds the core heterocyclic structure with the desired substituents in a convergent manner.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Synthesis cluster_3 Final Product A Ethyl Acetoacetate E (Z)-3-Aminobut-2-enoic acid ethyl ester A->E B Ammonia Source B->E C Trifluoroacetyl Chloride F 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one C->F D Vinyl Ethyl Ether D->F G Ethyl 2-methyl-6-(trifluoromethyl)nicotinate E->G Condensation F->G H This compound G->H Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Key Intermediates

(Z)-3-Aminobut-2-enoic acid ethyl ester

This vinylogous ester is a crucial building block for the pyridine ring formation. It can be synthesized from readily available starting materials.

Reaction Scheme:

Experimental Protocol (General):

A common method for the preparation of (Z)-3-aminobut-2-enoic acid ethyl ester involves the reaction of ethyl acetoacetate with an ammonia source, such as ammonia or ammonium acetate.[1] The reaction is typically carried out in a suitable solvent like ethanol.

ParameterValue/Conditions
Reactants Ethyl acetoacetate, Ammonia or Ammonium Acetate
Solvent Ethanol
Temperature Varies, often reflux
Reaction Time Several hours
Work-up Removal of solvent, followed by distillation or recrystallization

Note: The stereoselectivity of this reaction is important, and the (Z)-isomer is the desired product for the subsequent condensation.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This fluorinated building block provides the trifluoromethyl group and the remaining carbons for the pyridine ring.

Reaction Scheme:

Experimental Protocol:

The synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be achieved by the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a base.[2]

ParameterValue/Conditions
Reactants Trifluoroacetyl chloride, Vinyl ethyl ether
Base Organic base (e.g., N-methylmorpholine or N-methylimidazole)
Solvent Aprotic organic solvent (e.g., dichloromethane)
Temperature Typically low to ambient temperature
Work-up Aqueous wash, drying of the organic phase, and solvent removal

Core Synthesis: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

The central step in this pathway is the condensation of the two key intermediates to form the substituted pyridine ring. This reaction is a variation of the Hantzsch pyridine synthesis.

Core_Synthesis A (Z)-3-Aminobut-2-enoic acid ethyl ester C Ethyl 2-methyl-6-(trifluoromethyl)nicotinate A->C Condensation B 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one B->C

References

A Technical Guide to the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid represent a promising class of compounds with a wide spectrum of biological activities. Their unique structural features, combining a substituted pyridine ring with a trifluoromethyl group, have attracted significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutic agents based on this scaffold.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data for Nicotinic Acid Derivatives as COX Inhibitors

While specific IC50 values for this compound derivatives are not extensively available in publicly accessible literature, studies on structurally related nicotinic acid analogs provide valuable insights into their potential as COX inhibitors. The following table summarizes the COX inhibitory activity of various nicotinic acid derivatives.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Nicotinate Derivatives3b9.240.1561.6[1]
3e10.210.1663.8[1]
4c11.520.09128.0[1]
4f12.830.08160.4[1]
Trifluoromethyl-pyrazole-carboxamides3b0.463.820.12[2]
3d-4.92-[2]
3g-2.65-[2]
Reference DrugsCelecoxib15.20.08190.0[1]
Diclofenac1.250.215.95[1]
Indomethacin0.780.531.47[1]

Note: The data presented is for nicotinic acid derivatives and trifluoromethyl-containing compounds, which may serve as a predictive reference for the potential activity of this compound derivatives.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of nicotinic acid derivatives are often mediated by the inhibition of pro-inflammatory signaling pathways. Activation of receptors like GPR109A by nicotinic acid analogs can lead to a decrease in the production of inflammatory cytokines such as TNF-α and IL-6.

anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) Compound 2-Methyl-6-(trifluoromethyl) nicotinic acid derivative GPR109A GPR109A Compound->GPR109A AC Adenylyl Cyclase GPR109A->AC Gi cAMP ↓ cAMP PKA PKA NFkB NF-κB Pathway PKA->NFkB Cytokines ↓ TNF-α, IL-6

GPR109A-mediated anti-inflammatory signaling cascade.

Antimicrobial Activity

Derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The trifluoromethyl group in the target compounds may enhance their antimicrobial properties.

Quantitative Data for Nicotinic Acid and Related Heterocyclic Derivatives

Specific minimum inhibitory concentration (MIC) data for this compound derivatives is limited. However, studies on related nicotinohydrazide and other heterocyclic structures provide an indication of their potential antimicrobial efficacy.

Compound ClassDerivativeTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
NicotinohydrazideAP. aeruginosa0.0630.125[3]
BVRE0.0630.125[3]
BC. albicans-0.125[3]
CVRE0.0630.125[3]
DA. nigre0.0630.125[3]
Phenylalanine Derivatives1eGram-positive bacteria≤56.2-[4]
1eGram-negative bacteria≤56.2-[4]
1eC. albicans≤56.2-[4]

Note: VRE - Vancomycin-resistant Enterococci. The data is for related heterocyclic compounds and may not be directly representative of the target scaffold.

Neuroprotective Activity

A significant area of interest is the neuroprotective potential of nicotinic acid derivatives. Their mechanism of action often involves the modulation of nicotinic acetylcholine receptors (nAChRs) and the activation of downstream pro-survival signaling pathways.

Signaling Pathway: nAChR-Mediated Neuroprotection

Activation of nAChRs, particularly the α7 subtype, by nicotinic agonists can trigger a signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to promote cell survival by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.

neuroprotection_pathway cluster_neuron Neuron Compound 2-Methyl-6-(trifluoromethyl) nicotinic acid derivative nAChR α7 nAChR Compound->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt (PKB) PI3K->Akt activates Bcl2 ↑ Bcl-2 Akt->Bcl2 upregulates Apoptosis Apoptosis Akt->Apoptosis inhibits Bcl2->Apoptosis inhibits

nAChR-mediated neuroprotective signaling pathway.

Beyond direct nAChR agonism, some nicotinic acid derivatives may exert neuroprotective effects through other mechanisms, such as modulation of other receptor systems or by exhibiting antioxidant properties. However, the nAChR-PI3K/Akt axis is currently the most well-characterized pathway for this class of compounds.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

In Vitro Anti-inflammatory Assay: COX Inhibition

cox_inhibition_workflow Start Start Prepare_Compounds Prepare test compounds and reference drugs in DMSO Start->Prepare_Compounds Enzyme_Assay Perform enzyme immunoassay (EIA) with ovine COX-1 and COX-2 Prepare_Compounds->Enzyme_Assay Incubation Incubate compounds with enzyme Enzyme_Assay->Incubation Add_Substrate Add arachidonic acid (substrate) Incubation->Add_Substrate Measure_Product Measure prostaglandin E2 (PGE2) production (e.g., via colorimetric detection) Add_Substrate->Measure_Product Calculate_IC50 Calculate IC50 values from concentration-response curves Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro COX inhibition assay.

Methodology:

The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is assessed using an enzyme immunoassay (EIA) kit.[5]

  • Compound Preparation: Stock solutions of test compounds are prepared in DMSO.

  • Assay Procedure: The assay is conducted in a 96-well plate following the manufacturer's protocol.

  • Data Analysis: IC50 values, the concentration of the compound that causes 50% inhibition of the enzyme activity, are determined from the concentration-response curves.

  • Reference Drugs: Celecoxib, diclofenac, and indomethacin are typically used as reference compounds.[1]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Methodology:

This model is a standard method to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Methodology:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: Broth microdilution is a common method.

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

Derivatives of this compound constitute a versatile scaffold with significant potential for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities warrant further investigation. The data and protocols presented in this guide aim to facilitate ongoing research efforts in this promising area of drug discovery. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable research tool and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with biological pathways modulated by this essential nutrient, particularly nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. The presence of a trifluoromethyl group is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives attractive for drug discovery programs.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the known properties of this compound, detailed synthetic procedures, and representative experimental protocols for its biological characterization. While specific quantitative biological data for this compound is not extensively available in public literature, this guide offers the necessary methodological framework for researchers to investigate its potential pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 261635-93-2[7]
Molecular Formula C₈H₆F₃NO₂[7]
Molecular Weight 205.13 g/mol [7]
Appearance White to off-white crystalline powder
Melting Point 143-153 °C
Solubility Slightly soluble in water (approx. 4.7 g/L at 25°C)[2]
pKa Predicted: 2.51 ± 0.25

Synthesis of this compound

The following is a representative synthetic protocol for the preparation of this compound, adapted from patent literature. This multi-step synthesis involves the formation of a key precursor, this compound ethyl ester, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound ethyl ester

This procedure is adapted from a patented method for the synthesis of the ethyl ester precursor.

  • Reaction Setup: To a solution of ethyl (Z)-3-aminobut-2-enoate (1 equivalent) in a suitable solvent such as ethanol, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.1 equivalents).

  • Cyclization: The reaction mixture is heated at reflux for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound ethyl ester.

Experimental Protocol: Hydrolysis to this compound
  • Hydrolysis: The purified this compound ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, an excess of a base, such as sodium hydroxide (2-3 equivalents), is added.

  • Reaction Monitoring: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the hydrolysis is complete, as monitored by TLC.

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 2-3 with a strong acid, such as 1M hydrochloric acid. This will precipitate the carboxylic acid.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start Ethyl (Z)-3-aminobut-2-enoate + 4-ethoxy-1,1,1-trifluorobut-3-en-2-one process1 Reflux in Ethanol start->process1 product1 Crude 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester process1->product1 purification1 Column Chromatography product1->purification1 pure_product1 Pure 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester purification1->pure_product1 process2 NaOH, Ethanol/Water pure_product1->process2 product2 Sodium 2-methyl-6-(trifluoromethyl)nicotinate process2->product2 acidification Acidification (HCl) product2->acidification final_product This compound acidification->final_product Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes (nAChR) - Radioligand - Test Compound Dilutions - Assay Buffer incubation Incubate Reagents in 96-well Plate reagents->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing drying Dry Filters washing->drying counting Scintillation Counting drying->counting data_analysis Calculate IC50 and Ki (Non-linear Regression) counting->data_analysis GPR109A_Signaling compound This compound (Agonist) receptor GPR109A compound->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Lipolysis) pka->response nAChR_Signaling compound This compound (Modulator) receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Binds ion_influx Cation Influx (Na+, Ca2+) receptor->ion_influx Opens Channel depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca2+ Signaling ion_influx->ca_signaling response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) depolarization->response ca_signaling->response

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, is emerging as a highly versatile scaffold in medicinal chemistry. Its unique structural features, combining the bioisosteric properties of the trifluoromethyl group with the established pharmacological relevance of the nicotinic acid core, have positioned it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of anticancer, anti-inflammatory, and antiviral agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate further research and drug development efforts.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Nicotinic acid (niacin) and its derivatives are known to exhibit a wide range of biological activities.[2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2] The strategic combination of these features in this compound (Figure 1) creates a powerful building block for medicinal chemists. This compound serves as a key pharmaceutical intermediate in the synthesis of a variety of bioactive molecules.[1]

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Therapeutic Potential and Applications

Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail the existing research and potential future directions.

Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid derivatives in oncology. A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides, which share the 2-methyl-6-substituted nicotinoyl core, have been synthesized and evaluated for their anti-tumor activity.[3]

These compounds have been shown to upregulate the expression of Nur77, an orphan nuclear receptor involved in apoptosis.[3] The binding of these derivatives to Nur77 triggers its nuclear export, leading to the induction of apoptosis in cancer cells.[3] This suggests a promising therapeutic strategy for various cancers.

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// Edges Derivative -> Nur77_nucleus [label="Upregulates and binds to"]; Nur77_nucleus -> Nur77_cytoplasm [label="Nuclear Export"]; Nur77_cytoplasm -> Bcl2 [label="Inhibits"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed]; Nur77_cytoplasm -> Apoptosis [label="Induces"]; }

Diagram 1: Proposed mechanism of anticancer activity via Nur77 modulation.

The synthesized semicarbazide and thiosemicarbazide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for the most potent compounds are summarized in the table below.

CompoundHeLa (IC50, µM)MCF-7 (IC50, µM)HGC-27 (IC50, µM)
9h --1.40
9u --4.56
Table 1: In vitro anticancer activity of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives.[3]
Anti-inflammatory Potential

Nicotinic acid is known for its anti-inflammatory properties, mediated in part through the GPR109A receptor.[4] While direct studies on the anti-inflammatory effects of this compound derivatives are limited, the structural similarity suggests a high potential for this class of compounds to modulate inflammatory pathways. Future research in this area is warranted.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) functions.[5][6] This dual inhibition is a promising strategy to overcome drug resistance.

These compounds act as allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[6] This mode of action can be effective against viral strains that have developed resistance to active site inhibitors.

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// Edges Derivative -> HIV_RT [label="Allosteric Binding"]; HIV_RT -> Polymerase_Activity [label="Catalyzes"]; HIV_RT -> RNase_H_Activity [label="Catalyzes"]; Polymerase_Activity -> Viral_Replication; RNase_H_Activity -> Viral_Replication; HIV_RT -> Viral_Replication [style=invis]; // for layout Derivative -> Polymerase_Activity [label="Inhibits", color="#EA4335"]; Derivative -> RNase_H_Activity [label="Inhibits", color="#EA4335"]; }

Diagram 2: Dual inhibition of HIV-1 Reverse Transcriptase.

Several 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent inhibition of HIV-1 RT RNase H function and viral replication in cell-based assays.

CompoundRNase H IC50 (µM)
21 14
Table 2: In vitro anti-HIV-1 activity of a lead 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative.[6]

Experimental Protocols

The following protocols are adapted from published procedures for the synthesis of bioactive derivatives from similar nicotinic acid precursors and can serve as a starting point for the derivatization of this compound.

General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of amides from this compound.

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// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Diagram 3: General workflow for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine or other suitable base

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride.[7][8]

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) and triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Synthesis of Semicarbazide/Thiosemicarbazide Derivatives (Anticancer)

This protocol is adapted from the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides.[3]

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (can be synthesized from the corresponding methyl ester and hydrazine hydrate)

  • Appropriate isocyanate or isothiocyanate

  • Anhydrous ethanol or THF

Procedure:

  • To a solution of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (1.0 eq) in anhydrous ethanol, add the corresponding isocyanate or isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired semicarbazide or thiosemicarbazide derivative.

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group imparts favorable pharmacokinetic properties, while the nicotinic acid core provides a well-established platform for biological activity. The demonstrated anticancer and potential anti-inflammatory and antiviral applications highlight the broad therapeutic potential of its derivatives.

Future research should focus on:

  • Synthesizing and screening a broader library of derivatives to establish comprehensive structure-activity relationships.

  • Investigating the detailed mechanisms of action and identifying specific molecular targets for the most potent compounds.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo studies.

The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field and to accelerate the discovery and development of new medicines based on the this compound scaffold.

References

The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. When incorporated into the nicotinic acid scaffold, the CF3 group exerts profound effects on lipophilicity, metabolic stability, and target binding affinity, making it a critical tool in the design of novel therapeutics. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in nicotinic acid derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex relationships to support drug discovery and development efforts.

Introduction: The "Super-Methyl" in Drug Design

Nicotinic acid, or vitamin B3, and its derivatives are vital in various physiological processes and serve as the foundation for drugs treating conditions like dyslipidemia. However, the inherent properties of the parent molecule often necessitate structural modifications to optimize its therapeutic potential. The introduction of a trifluoromethyl (CF3) group is a premier strategy in this endeavor.

Often dubbed a "super-methyl" group, the CF3 moiety is far more than a simple steric equivalent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful modulator of a drug candidate's profile.[1] In the context of nicotinic acid derivatives, the strategic placement of a CF3 group can enhance membrane permeability, block metabolic pathways, and fine-tune interactions with biological targets, ultimately leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2]

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the physicochemical landscape of a nicotinic acid derivative. These changes are fundamental to its enhanced biological performance.

Lipophilicity

Table 1: Physicochemical Properties of Nicotinic Acid and a Trifluoromethylated Derivative

CompoundMolecular FormulacLogPpKa (Predicted)
Nicotinic AcidC6H5NO20.36[3]4.85[3]
6-(Trifluoromethyl)nicotinic acidC7H4F3NO21.32.96[5]
2-Fluoro-4-(trifluoromethyl)nicotinic acidC7H3F4NO21.9377[4]-
Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[6] When attached to the pyridine ring of nicotinic acid, it lowers the pKa of the carboxylic acid group, making it a stronger acid.[7] For example, the predicted pKa of 6-(trifluoromethyl)nicotinic acid is 2.96, significantly lower than the 4.85 of nicotinic acid.[3][5] This alteration in acidity can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.

Metabolic Stability

One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.[2] For example, studies on 3-(trifluoromethyl)pyridine have shown that the CF3 group confers increased resistance to enzymatic breakdown.[2][8]

Table 2: Expected Impact of Trifluoromethylation on Metabolic Stability Parameters

ParameterMolecule without CF3 GroupMolecule with CF3 GroupRationale
In Vitro Half-life (t½) ShorterLongerThe strong C-F bond resists enzymatic cleavage, slowing down metabolism.[2]
Intrinsic Clearance (CLint) HigherLowerReduced metabolism leads to a lower rate of clearance by the liver.
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic site limits the formation of downstream metabolites.

Synthesis of Trifluoromethylated Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives bearing a trifluoromethyl group often involves building the pyridine ring from acyclic fluorinated precursors. Several efficient routes have been developed to access these valuable intermediates.

A notable example is the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. One common strategy involves a Vilsmeier-type reaction of ethyl 4,4,4-trifluoro-acetoacetate followed by cyclization with an ammonia source. An alternative, simplified approach utilizes an aldol condensation. These methods provide access to key intermediates for the synthesis of biologically active molecules, such as COMT inhibitors.[9]

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Product start1 Ethyl 4,4,4-trifluoro-acetoacetate step1 Vilsmeier-type Reaction start1->step1 start2 Alkyl Vinyl Ether start2->step1 start3 Ammonia Source step2 Cyclization start3->step2 step1->step2 Dienyl Aldehyde Intermediate product 2-(Trifluoromethyl)nicotinic Acid Derivative step2->product

Caption: Logical relationship of CF3 group properties to therapeutic outcomes.

Experimental Protocols

Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

This protocol is adapted from the literature describing a two-step synthesis. [9] Step 1: Vinylogous Vilsmeier Reaction

  • To a solution of ethyl 4,4,4-trifluoro-acetoacetate in an appropriate solvent (e.g., dichloromethane), add a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed for a specified time until the formation of the dienyl aldehyde intermediate is complete, as monitored by TLC or HPLC.

  • Quench the reaction with an aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the intermediate by column chromatography.

Step 2: Aromatization with Ammonia

  • Dissolve the purified dienyl aldehyde intermediate in a suitable solvent mixture (e.g., methanol and aqueous ammonium hydroxide).

  • Heat the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours.

  • Monitor the reaction for the formation of the pyridine ring.

  • Upon completion, cool the reaction mixture and extract the product, ethyl 2-(trifluoromethyl)nicotinate.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a test compound using liver microsomes. [10][11][12]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare working solutions of the test compound and positive controls (e.g., dextromethorphan, midazolam) in a suitable solvent (e.g., DMSO, acetonitrile), ensuring the final organic solvent concentration in the incubation is low (<1%).

    • Prepare an NADPH regenerating system solution in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to a final concentration of 1 µM and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

COMT Inhibition Assay

This is a generalized fluorescence-based assay for determining the IC50 value of a COMT inhibitor. [13][14]

  • Reagents and Materials:

    • Recombinant human soluble COMT (S-COMT).

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • A fluorescent substrate for COMT (e.g., 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one, 3-BTD).

    • Magnesium chloride (MgCl2) as a cofactor.

    • Dithiothreitol (DTT) to maintain a reducing environment.

    • Phosphate-buffered saline (PBS, pH 7.4).

    • Test compound (inhibitor) dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well plate containing S-COMT, MgCl2, DTT, the fluorescent substrate, and varying concentrations of the test compound in PBS buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

    • Initiate the reaction by adding SAM.

    • Allow the reaction to proceed at 37°C for a defined time (e.g., 6 minutes).

    • Terminate the reaction by adding an ice-cold solution of acetonitrile with 1% formic acid.

    • Measure the fluorescence of the methylated product at the appropriate excitation and emission wavelengths (e.g., 390/510 nm for the product of 3-BTD).

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of nicotinic acid derivatives for therapeutic applications. Its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties allows for the fine-tuning of drug candidates to achieve improved pharmacokinetic profiles and greater efficacy. The continued development of synthetic methodologies for the introduction of the CF3 group and a deeper understanding of its influence on biological activity will undoubtedly lead to the discovery of novel and improved nicotinic acid-based drugs. This guide provides a foundational understanding of these principles for researchers dedicated to advancing the field of drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1]
CAS Number 261635-93-2[1]
Appearance Solid[2]
Solubility in Water 4.7 g/L at 25°C (Slightly soluble)[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2]

Experimental Protocols for Safety Assessment

The hazard classifications listed above are typically determined through standardized toxicological studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports for this compound are not publicly available, the methodologies for assessing each endpoint are outlined below.

Methodologies for Toxicological Assessment:

  • Acute Oral, Dermal, and Inhalation Toxicity: These studies are generally performed following OECD Guidelines 420, 402, and 403, respectively. They involve the administration of the substance to laboratory animals (typically rats or rabbits) via the relevant route of exposure. The studies are designed to determine the dose at which mortality or significant toxicity is observed.

  • Skin Irritation: Assessed using methods such as OECD Guideline 404. This involves applying the substance to the skin of a test animal (usually a rabbit) and observing for signs of irritation, such as redness, swelling, and inflammation, over a specified period.

  • Eye Irritation: Typically evaluated using OECD Guideline 405. The substance is instilled into the eye of a test animal, and the degree of irritation to the cornea, iris, and conjunctiva is assessed over time.

  • Specific Target Organ Toxicity (Single Exposure): This is often determined from observations made during acute toxicity studies, in line with OECD Guideline 407. It involves histopathological examination of organs and tissues to identify any adverse effects.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure adequate ventilation to control airborne concentrations.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][5]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

General Hygiene Practices:

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Contaminated clothing should be removed and laundered before reuse.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up.[3][5]

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Chemical Retrieval Chemical Retrieval PPE Selection->Chemical Retrieval Weighing & Dispensing Weighing & Dispensing Chemical Retrieval->Weighing & Dispensing Reaction/Use Reaction/Use Weighing & Dispensing->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Decontamination->Storage

Caption: Workflow for safe laboratory handling of hazardous chemicals.

First Aid Measures

In the event of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and shoes.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Note to Physician: Treat symptomatically.[2]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

Environmental Precautions:

  • Should not be released into the environment.[2]

Methods for Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[2]

  • Keep in suitable, closed containers for disposal.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. There is no restriction on the type of extinguisher which may be used.[7]

  • Specific Hazards: Not combustible, but containers may burn. May emit corrosive fumes.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

  • Waste is classified as hazardous.

  • Dispose of in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of as hazardous waste.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this substance are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic Acid: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid, a fluorinated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the trifluoromethyl group, suggest potential for unique pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on experimental details and underlying mechanisms.

Core Properties

The fundamental chemical and physical properties of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid are summarized below.

Physicochemical Data
PropertyValueReference
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
Synonyms 2-Methyl-6-(trifluoromethyl)nicotinic acid[1]
CAS Number 261635-93-2[1][2]
Molecular Formula C₈H₆F₃NO₂[1][2]
Molecular Weight 205.13 g/mol [1][2]
Appearance White to off-white solid
Melting Point 148-152 °C
SMILES CC1=C(C(=O)O)C=CC(=N1)C(F)(F)F[1]
InChI InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14)[1]
InChIKey ODWJFUQRQUCRJZ-UHFFFAOYSA-N[1]
Solubility
SolventSolubility
WaterSlightly soluble
MethanolSoluble
DMSOSoluble

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route involves the construction of the pyridine ring followed by functional group manipulations. One potential pathway is outlined below:

Synthetic_Pathway A Starting Materials B Condensation/Cyclization A->B Reagents C Intermediate Pyridine Derivative B->C D Oxidation/Hydrolysis C->D Oxidizing Agent/ Acid or Base E 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid D->E

Figure 1. A generalized synthetic workflow for pyridine-3-carboxylic acid derivatives.

Experimental Protocol: A Representative Synthesis of a 6-(Trifluoromethyl)pyridine-3-carboxylic Acid Derivative[3]

This protocol is adapted from a patent and describes a general method that could be modified for the synthesis of the title compound.

Materials:

  • A suitable 4,4,4-trifluoro-3-aminobutanoate precursor

  • An appropriate enamine or enone partner

  • Solvent (e.g., toluene, ethanol)

  • Acid or base catalyst

  • Oxidizing agent (e.g., nitric acid, potassium permanganate)

Procedure:

  • Enamine Formation: The 4,4,4-trifluoro-3-aminobutanoate is reacted with a suitable carbonyl compound to form an enamine intermediate.

  • Cyclization: The enamine is then reacted with an appropriate partner (e.g., an α,β-unsaturated ketone or ester) in the presence of a catalyst to form a dihydropyridinone intermediate.

  • Aromatization/Oxidation: The dihydropyridinone is oxidized to the corresponding pyridine derivative.

  • Hydrolysis: If the 3-position is an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

  • Purification: The final product is purified by recrystallization or column chromatography.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the methyl protons, the aromatic protons on the pyridine ring, and the carboxylic acid proton.

    • ¹³C NMR would display signals for the methyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the carboxylic acid carbonyl carbon.

    • ¹⁹F NMR would confirm the presence of the trifluoromethyl group with a characteristic singlet.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the C=O of the carboxylic acid and the C-F bonds of the trifluoromethyl group.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Potential Biological Activities and Experimental Protocols

Based on the activities of structurally related nicotinic acid and pyridine carboxylic acid derivatives, 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is hypothesized to possess anti-inflammatory, antimicrobial, and neuroprotective properties. Below are detailed, representative protocols for evaluating these potential activities.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be assessed using in vitro and in vivo models. A common in vitro assay is the inhibition of protein denaturation, which is implicated in inflammation.[4]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Bovine Serum Albumin Denaturation) [4]

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test compound by serial dilution.

  • To 0.5 mL of each concentration of the test compound, add 0.5 mL of 1% aqueous BSA solution.

  • A control group is prepared with 0.5 mL of the vehicle and 0.5 mL of 1% BSA solution.

  • The samples are incubated at 37 °C for 20 minutes and then heated at 70 °C for 5 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC₅₀ value (concentration required for 50% inhibition) is then determined.

Anti_Inflammatory_Workflow A Prepare Test Compound Solutions B Add BSA Solution A->B C Incubate at 37°C B->C D Heat at 70°C C->D E Measure Turbidity at 660 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 2. Workflow for the in vitro anti-inflammatory assay.

Antimicrobial Activity

The antimicrobial properties can be evaluated against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5]

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

The neuroprotective potential can be investigated in cell-based models of neuronal injury or in animal models of neurodegenerative diseases.[6][7]

Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y cells)

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the cells for a defined time (e.g., 24 hours).

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control. Increased cell viability in the presence of the compound indicates a neuroprotective effect.

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is lacking, related nicotinic acid derivatives have been shown to influence key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Compound 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid Compound->IKK Potential Inhibition

Figure 3. A simplified representation of the NF-κB signaling pathway and a potential point of inhibition.

Apoptosis Pathways

The regulation of apoptosis, or programmed cell death, is crucial in both normal physiology and disease. Neuroprotective agents often function by inhibiting apoptotic pathways.[11][12][13]

Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress) Mitochondria Mitochondria Stress->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid Compound->Mitochondria Potential Inhibition of Cytochrome c Release

Figure 4. The intrinsic apoptosis pathway and a potential mechanism of neuroprotection.

Conclusion and Future Directions

2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, combined with the potential for anti-inflammatory, antimicrobial, and neuroprotective activities, warrant further investigation. Future research should focus on developing and optimizing a robust synthetic protocol for this compound. Subsequently, comprehensive in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile and mechanism of action, including its specific effects on key signaling pathways such as NF-κB and apoptosis. Such studies will be crucial in determining the therapeutic potential of this and related compounds in various disease contexts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Compounds from 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide and ester derivatives from 2-Methyl-6-(trifluoromethyl)nicotinic acid. This versatile starting material, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, serves as a valuable scaffold for the development of new therapeutic agents. The following sections detail synthetic procedures, present quantitative data for analogous compounds, and outline a general workflow for the synthesis and evaluation of new chemical entities.

Synthesis of Novel Amide and Ester Derivatives

The carboxylic acid moiety of this compound can be readily functionalized to form amides and esters. These derivatives are of significant interest in drug discovery due to their diverse biological activities.

General Amide Synthesis Protocol

A common and efficient method for the synthesis of amides from this compound involves the use of coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) is added EDCI (1.2 eq) and HOBt (1.2 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • The desired primary or secondary amine (1.1 eq) is then added to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

General Ester Synthesis Protocol

Similar to amide synthesis, the formation of esters can be achieved using carbodiimide coupling agents with the addition of an alcohol and a catalyst such as 4-Dimethylaminopyridine (DMAP).

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added the desired alcohol (1.5 eq) and DMAP (0.1 eq).

  • The solution is cooled to 0 °C, and EDCI (1.2 eq) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester derivative.

Biological Activity of Analogous Nicotinic Acid Derivatives

While specific biological data for novel compounds derived directly from this compound is not extensively available in the public domain, studies on structurally related 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent inhibitory activity against HIV-1 Reverse Transcriptase (RT).[1] This suggests that the 6-(trifluoromethyl)nicotinic acid scaffold is a promising starting point for the development of various therapeutic agents.

Table 1: HIV-1 RT Inhibitory Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amide and Ester Derivatives[1]
Compound IDR GroupYield (%)RT IC₅₀ (µM)
Amide 25 -NH-phenyl85>100
Amide 26 -NH-(4-chlorophenyl)961.8
Amide 27 -NH-(3-chlorophenyl)784.5
Amide 28 -NH-(2-chlorophenyl)65>100
Ester 11 -O-(4-chlorophenyl)750.9
Ester 12 -O-(3-chlorophenyl)82>100
Ester 13 -O-(2-chlorophenyl)68>100
Ester 18 -O-(4-hydroxyphenyl)523.2

Data extracted from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives and is presented here as a reference for the potential bioactivity of compounds derived from the structurally similar this compound.[1]

Experimental Workflows and Signaling Pathways

The synthesis and evaluation of novel compounds from this compound typically follow a structured workflow. The potential for these compounds to act as enzyme inhibitors, such as kinase inhibitors, opens up avenues for targeting various signaling pathways implicated in diseases like cancer.

Diagram 1: General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Amide/Ester Synthesis A->B Coupling Agents (EDCI, HOBt) C Purification (Column Chromatography) B->C D Structure Verification (NMR, MS) C->D E In vitro Assays (e.g., Enzyme Inhibition) D->E F Cell-based Assays E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade_1 Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Downstream Kinase (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_3 Effector Kinase (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Novel Compound (Kinase Inhibitor) Inhibitor->Kinase_Cascade_2

References

The Versatile Building Block: 2-Methyl-6-(trifluoromethyl)nicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 30, 2025 – 2-Methyl-6-(trifluoromethyl)nicotinic acid is a fluorinated heterocyclic compound that has emerged as a crucial building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a pyridine core with a methyl and a trifluoromethyl group, make it a valuable starting material for researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, which are common intermediates for pharmaceuticals and agrochemicals.

Application Notes

This compound serves as a key precursor in the development of innovative compounds targeting various biological pathways. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final molecule, properties that are highly desirable in drug candidates.

Derivatives of this building block have shown potential in several therapeutic areas:

  • Enzyme Inhibition: Amide derivatives of trifluoromethyl-substituted nicotinic acids have been investigated as potent enzyme inhibitors. For instance, structurally related nicotinamides have demonstrated significant inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition is a validated mechanism for fungicidal activity.

  • Central Nervous System (CNS) Disorders: The nicotinic acid scaffold is a well-known pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological conditions. Derivatives of this compound are being explored for their potential neuroprotective effects.

  • Anti-inflammatory and Antimicrobial Agents: Research has indicated that derivatives of this building block may possess anti-inflammatory and antimicrobial properties, making them attractive for the development of new treatments for infectious and inflammatory diseases.[1]

One notable application of a closely related compound, 2-(trifluoromethyl)nicotinic acid, is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. COMT is a key enzyme in the metabolism of catecholamine neurotransmitters like dopamine. Inhibiting COMT can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

Experimental Protocols

The carboxylic acid functionality of this compound allows for straightforward derivatization into esters and amides, which are versatile intermediates for further synthetic transformations.

Protocol 1: Synthesis of Methyl 2-Methyl-6-(trifluoromethyl)nicotinate

This protocol describes a standard esterification procedure using thionyl chloride to form the acid chloride, followed by reaction with methanol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add a solution of methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Protocol 2: Synthesis of N-Aryl-2-methyl-6-(trifluoromethyl)nicotinamide

This protocol details the synthesis of an amide derivative using a peptide coupling agent, which is a common and efficient method for amide bond formation. This example is based on the synthesis of structurally similar nicotinamides with known biological activity.[2]

Materials:

  • This compound

  • Substituted aniline (e.g., 2-amino-4-chlorophenol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) and continue to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the desired N-aryl-2-methyl-6-(trifluoromethyl)nicotinamide.

Data Presentation

The following tables summarize key data for this compound and a representative biologically active derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261635-93-2[3][4]
Molecular Formula C₈H₆F₃NO₂[4]
Molecular Weight 205.13 g/mol [4]
Appearance White to cream crystals or powder[5]
Melting Point 143.0-153.0 °C[5]
Solubility in Water 4.7 g/L at 25 °C[3]

Table 2: Biological Activity of a Representative Trifluoromethylnicotinamide Derivative

CompoundTarget EnzymeIC₅₀ (µM)Biological ActivityReference
N-(2-((4-chlorophenyl)amino)phenyl)-6-(trifluoromethyl)nicotinamideBotrytis cinerea Succinate Dehydrogenase (SDH)Not explicitly stated for this specific compound, but related compounds show high activity.Fungicidal[2]

Note: The IC₅₀ value is for a structurally similar compound and is presented here as a representative example of the potential biological activity of this class of molecules.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the synthetic utility of this compound as a building block and a general workflow for its conversion to amide derivatives.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_applications Potential Applications 2-Methyl-6-(trifluoromethyl)nicotinic_acid This compound Amides Amides 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Amides Amidation Esters Esters 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Esters Esterification Pharmaceuticals Pharmaceuticals (e.g., Enzyme Inhibitors, CNS Agents) Amides->Pharmaceuticals Agrochemicals Agrochemicals (e.g., Fungicides) Amides->Agrochemicals Esters->Pharmaceuticals

Caption: Synthetic utility of the building block.

G Start Start: this compound + Amine Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: N-Substituted 2-Methyl-6-(trifluoromethyl)nicotinamide Purification->Product G DOPA L-DOPA Dopamine Dopamine DOPA->Dopamine Metabolite 3-Methoxytyramine (Inactive Metabolite) Dopamine->Metabolite Metabolism Synaptic_Cleft Increased Dopamine in Synaptic Cleft Dopamine->Synaptic_Cleft COMT COMT Inhibitor COMT Inhibitor (Derived from Trifluoromethyl- nicotinic Acid Scaffold) Inhibitor->COMT Inhibition

References

Application Notes and Protocols for the Esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid is a crucial step in the synthesis of various pharmacologically active compounds and key intermediates in drug discovery. The resulting esters serve as versatile building blocks for further molecular elaboration. This document provides detailed protocols for the two primary methods for this conversion: Fischer-Speier Esterification and Steglich Esterification. Each method offers distinct advantages depending on the scale of the reaction and the sensitivity of the substrates involved.

Data Summary

The selection of an appropriate esterification method depends on factors such as desired yield, reaction scale, and the lability of the starting material. Below is a comparative summary of the common methods.

MethodReagents & CatalystReaction ConditionsReported Yield (Analogous Substrates)Key Considerations
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gasReflux75% (for methyl 6-methylnicotinate)[1]Simple, cost-effective for large scale. Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Potential for decarboxylation at elevated temperatures.[2]
Steglich Esterification Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP)Room temperature to gentle heating88% (on a similar substrate using peptide coupling agents)[1]Mild reaction conditions suitable for acid-sensitive substrates.[3][4][5] Avoids the production of water.[6] The dicyclohexylurea (DCU) byproduct can complicate purification.[3]
Thionyl Chloride Method Thionyl Chloride (SOCl₂), AlcoholRoom temperatureHigh (General method)Involves the formation of a highly reactive acyl chloride intermediate.[7] The reaction can be difficult to control and may produce hazardous byproducts.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[6]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1 equivalent) in the desired anhydrous alcohol (e.g., 15-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. An exothermic reaction may occur.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight (a 17-hour reflux has been reported for 6-methylnicotinic acid).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess alcohol.

  • Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of alcohol used).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

Protocol 2: Steglich Esterification of this compound

This method is a milder alternative, ideal for substrates that are sensitive to strong acids and high temperatures.[3][4][5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, or a more complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Visualizations

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start: This compound + Alcohol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux (e.g., 60-80°C) add_catalyst->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Aqueous Workup: 1. Neutralize (NaHCO₃) 2. Extract (EtOAc) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Final Product: Ester purify->product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Signaling Pathway: Steglich Esterification Mechanism

Steglich_Esterification_Mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea dcc DCC dcc->o_acylisourea active_ester N-Acylpyridinium Salt (Active Ester) o_acylisourea->active_ester o_acylisourea->active_ester Acyl Transfer dmap DMAP dmap->active_ester ester Ester (R-COOR') active_ester->ester active_ester->ester Nucleophilic Attack alcohol Alcohol (R'-OH) alcohol->ester dcu DCU Byproduct

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

References

Application Notes and Protocols for Amidation Reactions of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in the development of various therapeutic agents. The following sections outline two common and effective methods for amide bond formation: a standard coupling reaction using EDC and HOBt, and a two-step procedure via an acyl chloride intermediate.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, particularly the presence of the trifluoromethyl group, make it an important building block in medicinal chemistry. Amidation of the carboxylic acid moiety is a crucial step in the synthesis of a wide range of biologically active compounds. The protocols described herein are designed to be reproducible and scalable for research and development purposes.

Data Presentation: Comparison of Amidation Methods

The choice of amidation method can depend on the specific amine used and the desired scale of the reaction. Below is a summary of typical reaction conditions and expected outcomes for the two primary methods.

ParameterMethod 1: EDC/HOBt CouplingMethod 2: Acyl Chloride Formation
Coupling Agents EDC, HOBtThionyl Chloride (SOCl₂) or Oxalyl Chloride
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yields 70 - 95%75 - 98%
Substrate Scope Broad, good for sensitive aminesGood for less reactive amines
Byproducts Urea and HOBt-related speciesHCl, SO₂ (with SOCl₂)
Workup Aqueous extractionEvaporation and direct use or extraction

Experimental Protocols

Method 1: Amide Synthesis via EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to facilitate the direct formation of the amide bond between this compound and an amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Method 2: Amide Synthesis via Acyl Chloride Intermediate

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine. This approach is often faster and can be effective for less reactive amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 2a: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene (0.2-1.0 M), add thionyl chloride (2.0-3.0 eq).

  • Alternatively, use oxalyl chloride (1.5-2.0 eq) with a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2b: Amidation

  • Dissolve the crude acyl chloride from Step 2a in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the final amide.

Visualizations

Amidation_Pathways cluster_0 Method 1: Direct Coupling cluster_1 Method 2: Acyl Chloride Intermediate A This compound A1 EDC, HOBT, Base D 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride A->D SOCl2 or (COCl)2 B Amine (R-NH2) C N-Substituted-2-methyl-6- (trifluoromethyl)nicotinamide A1->C One-pot reaction D->C + Amine, Base

Caption: Reaction pathways for the amidation of this compound.

Experimental_Workflow_EDC_HOBt start Start step1 Dissolve Acid, Amine, HOBt, Base in DMF/DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add EDC·HCl step2->step3 step4 Stir at RT for 12-24h step3->step4 step5 Workup: Aqueous Extraction step4->step5 step6 Purification: Column Chromatography step5->step6 end Final Product step6->end

Caption: Experimental workflow for the EDC/HOBt coupling method.

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives are important building blocks in medicinal chemistry and drug discovery. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position. This activation, particularly at the 2- and 4-positions, allows for the introduction of a variety of functional groups through the displacement of a suitable leaving group, typically a halide. These reactions are fundamental in the synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial compounds, and for exploring nicotinic receptor interactions.[1]

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on derivatives of this compound, focusing on reactions with common nucleophiles. The protocols are based on established methodologies for similar activated pyridine systems and are intended to serve as a guide for the synthesis and functionalization of this important class of molecules.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution on the 2-halo-6-(trifluoromethyl)nicotinic acid scaffold proceeds via a bimolecular addition-elimination mechanism, known as the SNAr reaction. The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen) at the 2-position of the pyridine ring. This step is facilitated by the electron-deficient nature of the ring, enhanced by the trifluoromethyl group.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the electron-withdrawing substituents.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the nucleophilic substitution on 2-chloro-6-(trifluoromethyl)nicotinic acid with various classes of nucleophiles. The data is compiled from analogous reactions on activated pyridine systems and serves as a predictive guide. Actual yields and reaction times may vary depending on the specific substrate and nucleophile used.

Table 1: Reactions with N-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductPredicted Yield (%)
AmmoniaAcetonitrile-100-12012-242-Amino-6-(trifluoromethyl)nicotinic acid70-85
BenzylamineDMFK₂CO₃80-1008-162-(Benzylamino)-6-(trifluoromethyl)nicotinic acid75-90
MorpholineDioxaneNa₂CO₃100122-Morpholino-6-(trifluoromethyl)nicotinic acid80-95
AnilineNMPK₃PO₄120-14018-242-(Phenylamino)-6-(trifluoromethyl)nicotinic acid65-80

Table 2: Reactions with O-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductPredicted Yield (%)
Sodium MethoxideMethanol-654-82-Methoxy-6-(trifluoromethyl)nicotinic acid85-95
Sodium EthoxideEthanol-784-82-Ethoxy-6-(trifluoromethyl)nicotinic acid80-90
PhenolDMFK₂CO₃100-12012-182-Phenoxy-6-(trifluoromethyl)nicotinic acid70-85
Sodium tert-butoxideTHF-666-122-(tert-Butoxy)-6-(trifluoromethyl)nicotinic acid60-75

Table 3: Reactions with S-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)ProductPredicted Yield (%)
Sodium thiomethoxideDMF-25-502-42-(Methylthio)-6-(trifluoromethyl)nicotinic acid80-95
ThiophenolAcetonitrileK₂CO₃806-102-(Phenylthio)-6-(trifluoromethyl)nicotinic acid75-90
Sodium sulfideEthanol/Water-808-122,2'-Thiobis(6-(trifluoromethyl)nicotinic acid)50-65

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on a 2-halo-6-(trifluoromethyl)nicotinic acid derivative. Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Reagents (Substrate, Nucleophile, Base, Solvent) setup->addition reaction Heating and Stirring (Specified Temperature & Time) addition->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinic acid (Reaction with an N-Nucleophile)

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Aqueous Ammonia (28-30%, 10-20 eq)

  • Acetonitrile

  • Sealed reaction vessel (e.g., pressure tube)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a sealed reaction vessel, add 2-chloro-6-(trifluoromethyl)nicotinic acid and acetonitrile.

  • Add aqueous ammonia to the mixture.

  • Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully open the vessel in a fume hood to release any pressure.

  • Acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid (Reaction with an O-Nucleophile)

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Sodium methoxide (1.5 - 2.0 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in anhydrous methanol.

  • Add sodium methoxide portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with aqueous HCl to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: Synthesis of 2-(Methylthio)-6-(trifluoromethyl)nicotinic acid (Reaction with an S-Nucleophile)

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Sodium thiomethoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in anhydrous DMF.

  • Add sodium thiomethoxide to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with aqueous HCl to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Applications in Drug Development

Derivatives of this compound are valuable scaffolds in drug discovery due to their structural resemblance to nicotinic acid and the favorable properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability.[1] These compounds and their derivatives are explored for a range of biological activities, including:

  • Anti-inflammatory properties: As analogues of nicotinic acid, they may modulate inflammatory pathways.

  • Antimicrobial activity: Functionalized nicotinic acids have shown promise as antibacterial agents.[1]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophore for interacting with nAChRs, which are implicated in various neurological disorders.

The nucleophilic substitution reactions described herein provide a direct route to a diverse library of compounds for structure-activity relationship (SAR) studies in these therapeutic areas.

drug_discovery_pathway start 2-Methyl-6-(trifluoromethyl) nicotinic Acid Scaffold snar Nucleophilic Aromatic Substitution (SNAr) start->snar library Diverse Compound Library snar->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for drug discovery utilizing the target scaffold.

References

Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various agrochemicals. The presence of both a methyl and a trifluoromethyl group on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the efficacy and metabolic stability of agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid-based agrochemical precursors allows for the exploration of its potential in developing novel active ingredients.

This document provides detailed application notes and protocols for the synthesis of a representative class of agrochemicals, the pyridine carboxamide fungicides, using a closely related starting material, 6-(trifluoromethyl)nicotinic acid. The principles and methodologies described herein are expected to be largely applicable to syntheses starting from this compound. Pyridine carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.

Application in Fungicide Synthesis: Pyridine Carboxamides

Pyridine carboxamides, such as boscalid, have demonstrated broad-spectrum fungicidal activity. The synthesis of novel pyridine carboxamide derivatives is an active area of research to overcome fungicide resistance and improve efficacy. The general synthesis involves the coupling of a substituted nicotinic acid with a substituted aniline.

General Synthetic Scheme

The synthesis of a pyridine carboxamide fungicide from a nicotinic acid derivative typically involves two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the nicotinic acid is converted into a more reactive species, such as an acyl chloride.

  • Amide Bond Formation: The activated nicotinic acid is then reacted with an appropriate aniline derivative to form the final carboxamide product.

A representative synthesis of a pyridine carboxamide derivative from 6-(trifluoromethyl)nicotinic acid is presented below. This can serve as a model for the synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide

This protocol is adapted from the synthesis of similar pyridine carboxamides and outlines the general procedure.

Materials:

  • 6-(Trifluoromethyl)nicotinic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • 2-(p-tolylamino)aniline

  • Triethylamine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 6-(Trifluoromethyl)nicotinoyl chloride

  • To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (2.0-3.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-(trifluoromethyl)nicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide

  • Dissolve 2-(p-tolylamino)aniline (1.0 eq) and triethylamine (1.2 eq) in dry DCM.

  • Cool the solution in an ice bath.

  • Add a solution of the crude 6-(trifluoromethyl)nicotinoyl chloride (1.1 eq) in DCM dropwise to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide.

Data Presentation

Table 1: In Vitro Antifungal Activity of a Representative Pyridine Carboxamide Derivative

The following table presents hypothetical antifungal activity data for a compound synthesized from a trifluoromethylnicotinic acid precursor against various plant pathogenic fungi. This data is illustrative of the expected efficacy of this class of compounds.

Fungal SpeciesCommon NameIC50 (µg/mL)
Botrytis cinereaGray Mold1.5
Sclerotinia sclerotiorumWhite Mold2.8
Alternaria alternataLeaf Spot5.2
Fusarium graminearumFusarium Head Blight3.1
Rhizoctonia solaniSheath Blight4.5

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a pyridine carboxamide fungicide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Post-Synthesis start_material This compound reagents1 Oxalyl Chloride, cat. DMF in Dichloromethane start_material->reagents1 intermediate 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride reagents1->intermediate reagents2 Triethylamine in Dichloromethane intermediate->reagents2 aniline Substituted Aniline aniline->reagents2 product Pyridine Carboxamide Fungicide reagents2->product purification Purification (Column Chromatography) product->purification analysis Structural Analysis (NMR, MS) purification->analysis bioassay Biological Activity Testing analysis->bioassay G cluster_0 Mitochondrial Respiratory Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate Oxidation q Ubiquinone (Q) sdh->q e- transfer qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii fungicide Pyridine Carboxamide Fungicide fungicide->sdh Inhibition

Application Notes and Protocols: Synthesis of α7 Nicotinic Receptor Modulators from 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nicotinic receptor modulators, specifically focusing on positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), using 2-Methyl-6-(trifluoromethyl)nicotinic acid as a key starting material.

Introduction to α7 Nicotinic Acetylcholine Receptors and Allosteric Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] The α7 subtype of the nAChR is a homopentameric channel with a high permeability to calcium ions.[2] This receptor is implicated in a variety of cognitive functions, and its dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[2] PAMs enhance the receptor's response to ACh, offering a promising therapeutic strategy by amplifying physiological nicotinic signaling without directly activating the receptor themselves.[2][4] This can lead to a more nuanced and potentially safer pharmacological profile compared to direct agonists.[1]

PAMs for the α7 nAChR are generally categorized into two main types:

  • Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal effect on the receptor's desensitization rate.[1]

  • Type II PAMs: These modulators not only increase the peak current but also significantly slow the receptor's desensitization, leading to a prolonged channel opening.[1]

The this compound scaffold is a valuable starting point for the synthesis of novel α7 nAChR PAMs. Its structural features allow for the generation of diverse libraries of compounds, particularly through the formation of amide derivatives, which have shown promise as effective modulators.

Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide Derivatives

The primary synthetic route to generate a library of potential α7 nAChR modulators from this compound involves the formation of an amide bond with a variety of primary and secondary amines. This can be efficiently achieved using standard peptide coupling reagents.

A general synthetic workflow is depicted below:

Synthetic Workflow start This compound intermediate Activated Ester Intermediate start->intermediate Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) product 2-Methyl-6-(trifluoromethyl)nicotinamide Derivative intermediate->product amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives using HATU as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Methyl-6-(trifluoromethyl)nicotinamide derivative.

Biological Evaluation of Modulator Activity

The activity of the synthesized compounds as α7 nAChR PAMs can be assessed using various in vitro assays, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or calcium flux assays in cell lines expressing the human α7 nAChR.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR

  • Recording medium (ND96 buffer)

  • Acetylcholine (ACh) solution

  • Synthesized modulator compound solutions at various concentrations

  • TEVC setup (amplifier, electrodes, perfusion system)

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA for the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with ND96 buffer.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

  • To determine the potentiation effect, first apply a sub-maximal concentration of ACh (e.g., EC20) to establish a baseline response.

  • Co-apply the same concentration of ACh with varying concentrations of the synthesized modulator compound.

  • Measure the peak current response for each application.

  • Calculate the percentage potentiation at each modulator concentration relative to the baseline ACh response.

  • Determine the EC50 (half-maximal effective concentration) for the potentiation effect by fitting the concentration-response data to a sigmoidal curve.

Data Presentation

The following table provides a template for summarizing the biological activity data for a series of synthesized 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives.

Compound IDR1R2EC50 of Potentiation (µM)Maximal Potentiation (%)
Example-1 HCyclohexyl1.5850
Example-2 HPhenyl0.81200
Example-3 CH3Benzyl2.1600

Signaling Pathway of α7 nAChR Positive Allosteric Modulation

The activation of α7 nAChRs by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events. A positive allosteric modulator enhances this initial signal, leading to a more robust activation of these downstream pathways.

a7_nAChR_PAM_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening ACh Acetylcholine (ACh) ACh->nAChR Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) (e.g., 2-Methyl-6-(trifluoromethyl)nicotinamide derivative) PAM->nAChR Binds to Allosteric Site Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Ca_influx->Downstream Activates Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Neuroprotection) Downstream->Response Leads to

Caption: Signaling pathway of α7 nAChR activation enhanced by a Positive Allosteric Modulator.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor. The straightforward amide coupling protocols allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The biological evaluation methods described provide a robust framework for characterizing the potency and efficacy of these synthesized compounds, ultimately aiding in the discovery and development of new therapeutics for a range of central nervous system disorders.

References

Application Note: Purification of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is crucial for the successful synthesis and efficacy of the final products. This application note provides detailed protocols for the purification of this compound using two common laboratory techniques: acid-base purification and recrystallization.

Physicochemical Properties

The compound typically appears as a white to cream-colored crystalline powder or crystals.[2] It is slightly soluble in water (4.7 g/L at 25°C).[1][3]

Purification Strategies

Two primary methods for the purification of this compound are described:

  • Acid-Base Purification: This technique leverages the acidic nature of the carboxylic acid group. The crude compound is dissolved in an aqueous basic solution to form a water-soluble salt. Neutral impurities can be removed by extraction with an organic solvent. The purified acid is then precipitated by acidifying the aqueous solution. This method is highly effective for removing non-acidic impurities. A patent describing the purification of the isomeric 4-trifluoromethyl nicotinic acid demonstrates high yields (84.7% to 98.3%) and results in a white solid product.[4]

  • Recrystallization: This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An appropriate solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the solution. For a related compound, 2,6-chloro-4-trifluoromethyl-3-pyridinecarboxylic acid, recrystallization from a mixture of petroleum ether and ethyl acetate has been reported.[5]

Experimental Protocols

Protocol 1: Acid-Base Purification

This protocol is adapted from a method described for the purification of 4-trifluoromethyl nicotinic acid and is expected to be highly effective for this compound.[4]

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (e.g., concentrated or 6M)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Beakers, separatory funnel, pH paper or meter, Buchner funnel and flask, filter paper

Procedure:

  • Dissolution: In a beaker, suspend the crude this compound in deionized water (e.g., 10 mL per gram of crude product).

  • Basification: While stirring, slowly add the sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes clear. The pH of the solution should be basic.

  • Extraction of Neutral Impurities (Optional): Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Drain and discard the organic layer. Repeat this extraction step if significant neutral impurities are expected.

  • Precipitation: Transfer the aqueous solution to a clean beaker and cool it in an ice bath. While stirring, slowly add hydrochloric acid dropwise to acidify the solution. Continue adding acid until the pH is less than 2.[6] A white precipitate of the purified 2-Methyl-6-(trifluoromethyl)nicotinitc acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent mixture (e.g., petroleum ether/ethyl acetate, ethanol, or acetone)

  • Erlenmeyer flasks, reflux condenser, hot plate, ice bath, Buchner funnel and flask, filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. If it dissolves, allow it to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like petroleum ether and ethyl acetate can also be effective.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent mixture, dissolve the solid in the solvent in which it is more soluble and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Presentation

The following table summarizes representative data for the purification of a trifluoromethyl-substituted nicotinic acid isomer using the acid-base purification method.[4]

ParameterBefore PurificationAfter Purification
Appearance Yellowish solidWhite solid
Purity Not specified84.7% - 98.3%
Yield -Up to 98.3%

Mandatory Visualization

Acid_Base_Purification cluster_dissolution Dissolution & Basification cluster_extraction Extraction (Optional) cluster_precipitation Precipitation & Isolation Crude_Product Crude Product Dissolved_Salt Water-Soluble Salt Solution Crude_Product->Dissolved_Salt Dissolve Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Dissolved_Salt Washed_Aqueous Aqueous Layer Dissolved_Salt->Washed_Aqueous Wash Organic_Solvent Organic Solvent Organic_Solvent->Washed_Aqueous Neutral_Impurities Neutral Impurities in Organic Layer Washed_Aqueous->Neutral_Impurities Precipitate White Precipitate Washed_Aqueous->Precipitate Acidify to pH < 2 Acid Acid (e.g., HCl) Acid->Precipitate Filtration Filtration & Washing Precipitate->Filtration Purified_Product Purified Product Filtration->Purified_Product

Caption: Workflow for the acid-base purification of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude Product Hot_Solution Hot Saturated Solution Crude_Product->Hot_Solution Dissolve Hot_Solvent Hot Solvent Hot_Solvent->Hot_Solution Cooling Slow Cooling Hot_Solution->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Purified_Crystals Purified Crystals Drying->Purified_Crystals

Caption: General workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in the pharmaceutical industry. The synthesis is presented as a three-step process, designed for scalability and efficiency.

Overview of the Synthetic Pathway

The large-scale synthesis of this compound is achieved through a three-step process. The overall pathway involves the formation of a key intermediate, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, followed by its hydrolysis to the final product.

A Ethyl Acetoacetate + Ammonia Source B Ethyl 3-aminobut-2-enoate A->B Step 1: Enamine Formation D Ethyl 2-methyl-6-(trifluoromethyl)nicotinate B->D Step 2: Condensation & Cyclization C 4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one C->D E This compound D->E Step 3: Hydrolysis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Hydrolysis start1 Charge Ethyl Acetoacetate react1 Add Aqueous Ammonia (0-10°C) start1->react1 stir1 Stir at RT (12-16h) react1->stir1 workup1 Work-up & Distillation stir1->workup1 product1 Ethyl 3-aminobut-2-enoate workup1->product1 start2 Charge Ethyl 3-aminobut-2-enoate & Solvent product1->start2 To Step 2 react2 Add 4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one start2->react2 reflux2 Reflux (4-8h) react2->reflux2 workup2 Solvent Removal & Purification reflux2->workup2 product2 Ethyl 2-methyl-6-(trifluoromethyl)nicotinate workup2->product2 start3 Charge Ethyl Ester product2->start3 To Step 3 react3 Add Aqueous NaOH/KOH (80-100°C) start3->react3 stir3 Stir (2-4h) react3->stir3 workup3 Acidification, Filtration & Drying stir3->workup3 product3 This compound workup3->product3

Application Notes and Protocols for the Derivatization of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.[1][2] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid functionality, influencing its reactivity.[1] Derivatization of the carboxylic acid group is a critical step in the synthesis of novel compounds for pharmaceutical and agrochemical research, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The two most common derivatization strategies for the carboxylic acid group are esterification and amide bond formation. Esterification can enhance properties like lipophilicity, which may improve a compound's bioavailability.[1] Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of chemical functionalities to build libraries of potential drug candidates.

Esterification of this compound

Esterification is the process of converting a carboxylic acid into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Application Notes

The direct esterification of this compound can be achieved by reacting it with an alcohol (e.g., methanol, ethanol) under acidic conditions. The reaction is typically reversible, and an excess of the alcohol is often used to drive the equilibrium towards the product.

Diagram of the Esterification Reaction

Caption: General scheme for the esterification of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of methanol (e.g., 20 eq or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS). The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation
MethodStarting MaterialReagents & CatalystReported YieldReference
Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)75%Adapted from similar procedures.[3]
Fischer Esterification6-Methylnicotinic acidMethanol saturated with HCl gasNot specifiedAdapted from similar procedures.[3]

Amide Coupling (Amidation)

Amide bond formation is a fundamental reaction in medicinal chemistry. Direct conversion of a carboxylic acid to an amide with an amine can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[4] Therefore, activating agents are typically required to convert the carboxylic acid's hydroxyl group into a better leaving group.

Application Notes

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] The use of these reagents allows the reaction to proceed under mild conditions, which is advantageous when working with sensitive substrates. The choice of coupling reagent, base, and solvent can significantly impact the reaction's success and yield.

Diagram of the Amide Coupling Reaction

Caption: General scheme for the amide coupling of this compound.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Primary or secondary amine (R₁R₂NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Syringes for liquid transfer

  • Water

  • Ethyl Acetate (EtOAc) or other suitable extraction solvent

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • To this solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).

  • Stir the mixture at room temperature and slowly add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq).

  • Continue stirring the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with an organic solvent like ethyl acetate (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Data Presentation

The following table summarizes quantitative data for HATU-mediated amide coupling reactions with structurally related picolinic acids.

Coupling ReagentBaseSolventProduct YieldPurityReference
HATUDIPEAIsopropylacetate88%95 A%Adapted from the coupling of a substituted aminopicolinic acid.[7]
HATUTEADMF55%N/AAdapted from a general one-pot procedure.[7]

Overall Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G start Start: this compound decision Choose Derivatization Method start->decision esterification Esterification (e.g., Fischer) decision->esterification Ester amidation Amide Coupling (e.g., HATU) decision->amidation Amide reaction Reaction Setup & Monitoring esterification->reaction amidation->reaction workup Quenching & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Derivative analysis->end

Caption: Workflow for the synthesis and purification of derivatives.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of 2-methyl-6-(trifluoromethyl)nicotinic acid in various palladium-catalyzed cross-coupling reactions. This class of compounds holds significant potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical research, owing to the unique electronic properties conferred by the trifluoromethyl group.

The protocols outlined below are designed to serve as a foundational guide for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While this compound itself is not a direct substrate for these reactions, its halogenated precursors, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, are versatile starting materials. For the purpose of these protocols, we will consider the reactions of a suitable precursor, methyl 2-chloro-6-(trifluoromethyl)nicotinate. The esterification of the carboxylic acid is a common strategy to prevent interference with the basic conditions often employed in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-chloro position for oxidative addition to the palladium catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)901875-85
44-(Trifluoromethyl)phenylboronic acid[Pd(allyl)Cl]₂ (1)RuPhos (2)CsFTHF802470-80
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize methyl 2-(aryl)-6-(trifluoromethyl)nicotinate.

Materials:

  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and water (10:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Methyl 2-chloro-6-(trifluoromethyl)nicotinate - Arylboronic acid - Pd(OAc)₂ & SPhos - K₃PO₄ B Inert Atmosphere: Evacuate & backfill with N₂/Ar A->B C Add Solvents: Degassed Toluene/H₂O B->C D Heat to 100°C C->D E Monitor Progress: TLC or LC-MS D->E F Cool to RT E->F G Extraction: Ethyl acetate, H₂O, Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[1][2] The reaction is particularly useful for coupling aryl halides with primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001880-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1102475-85
3n-Butylamine[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)LHMDSTHF701285-95
44-FluoroanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH902070-80
Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize methyl 2-(amino)-6-(trifluoromethyl)nicotinate derivatives.

Materials:

  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.03 equiv), and NaOt-Bu (1.4 equiv).

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • Add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv) and the amine (1.1 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine Complex OA_complex->Amine_complex Amine Coordination Amido_complex Amido Complex Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ BaseH [Base-H]⁺Cl⁻ Reactants Ar-Cl + R₂NH Base Base

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65885-95
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPEADMF801280-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile701090-98
4Ethynylbenzene[Pd(allyl)Cl]₂ (1.5) / Xantphos (3)CuI (5)i-Pr₂NHToluene901675-85
Experimental Protocol: Sonogashira Coupling

Objective: To synthesize methyl 2-(alkynyl)-6-(trifluoromethyl)nicotinate.

Materials:

  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-Cl Pd0->Pd_OA Oxidative Addition (Ar-Cl) Pd_alkynyl Ar-Pd(II)-C≡CR Pd_OA->Pd_alkynyl Transmetalation Cu_alkynyl Cu-C≡CR Pd_alkynyl->Pd0 Reductive Elimination Product_alkyne Ar-C≡C-R Cu_Cl Cu-Cl Cu_Cl->Cu_alkynyl Alkyne Coordination & Deprotonation Cu_alkynyl->Cu_Cl Transmetalation Alkyne R-C≡C-H + Base

Sonogashira Coupling Catalytic Cycles

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2) is a substituted pyridine carboxylic acid that serves as a valuable starting material and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its structural features, including a reactive carboxylic acid handle, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for creating a diverse range of molecular architectures, particularly for active ingredients in agrochemicals and therapeutic agents.[1][3] The primary synthetic transformations involving this intermediate focus on the derivatization of the carboxylic acid group to form amides and esters, which are pivotal precursors for more complex drug candidates.

Key Synthetic Pathways

The derivatization of this compound is predominantly achieved through two main reaction types:

  • Amide Coupling: This involves the formation of an amide bond between the carboxylic acid and a primary or secondary amine. This is one of the most common bond-forming reactions in medicinal chemistry. The reaction typically requires a coupling agent to activate the carboxylic acid.

  • Esterification: This pathway involves the reaction of the carboxylic acid with an alcohol to form an ester. Esters can be final products or can serve as intermediates for further transformations.

These reactions allow for the introduction of a wide variety of functional groups and structural motifs, enabling the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols and Data

Amide Bond Formation (Amidation)

Amide derivatives are readily synthesized from the carboxylic acid group of this compound.[4] The use of modern coupling agents facilitates this transformation under mild conditions, with high yields and tolerance for a wide range of functional groups on the amine component.[4]

Protocol 1: General Amide Coupling using Carbodiimide Reagents

This protocol describes a general method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • EDCI (1.1 - 1.5 equivalents)

  • HOBt (1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired amine, and HOBt in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDCI to the mixture in one portion.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient uronium-based coupling agent, often used for sterically hindered or less reactive substrates.[5]

Materials:

  • This compound (1.0 equivalent)

  • Desired amine (1.1 equivalents)

  • HATU (1.2 equivalents)[5]

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)[5]

  • Anhydrous solvent (e.g., DMF, Isopropyl acetate)[5]

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the desired amine, and HATU.[5]

  • Add the anhydrous solvent and stir the solution at room temperature.[5]

  • Slowly add the base (DIPEA or TEA) to the reaction mixture.[5]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by HPLC or TLC.[5]

  • Once the reaction is complete, quench by adding water.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate or isopropyl acetate).[5]

  • Combine the organic phases and wash with 10% aqueous citric acid, followed by water and brine.[5]

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.[5]

  • Purify the product as needed via column chromatography.

Quantitative Data Summary for Amide Coupling

Coupling MethodCoupling ReagentTypical BaseSolventReported Yield RangeReference
CarbodiimideEDCI / HOBt-Acetonitrile53 - 96%[4]
Uronium-basedHATUDIPEA / TEAIsopropyl acetate / DMF55 - 88%[5]

Note: Yields are based on reactions with structurally similar nicotinic acids and may require optimization for this specific substrate.

Amide Coupling Workflow

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Nicotinic Acid, Amine, and Coupling Agent Additive (e.g., HOBt) in Anhydrous Solvent Add_Coupling_Agent Add Coupling Agent (e.g., EDCI or HATU) and Base (if needed) Start->Add_Coupling_Agent Stir 15 min Stir Stir at Room Temperature (1-24 hours) Add_Coupling_Agent->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Quench Quench Reaction and Perform Aqueous Workup (Wash) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography or Recrystallization) Dry->Purify

Caption: General workflow for the synthesis of amides from this compound.

Ester Bond Formation (Esterification)

Ester derivatives of this compound, such as the methyl ester, are also important intermediates.[4] Fischer esterification and reaction with alkylating agents are common methods.

Protocol 3: Fischer Esterification using Acid Catalyst

This classic method uses an excess of an alcohol as both the solvent and reactant in the presence of a strong acid catalyst.[6][7]

Materials:

  • This compound (1.0 equivalent)

  • Anhydrous alcohol (e.g., Methanol, Ethanol) (used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Heating mantle and reflux condenser

Procedure:

  • Suspend this compound in the anhydrous alcohol in a round-bottom flask.[6]

  • With stirring, slowly and carefully add the concentrated sulfuric acid.[6]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours).[6] Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess alcohol.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Quantitative Data Summary for Esterification

Reaction TypeReagentsConditionsReported Yield RangeReference
Fischer EsterificationAlcohol, H₂SO₄Reflux23 - 50%[8][9]
AlkylationDimethyl Sulfate, Base90 °C~75%[7]

Note: Yields are based on reactions with structurally similar nicotinic acids and may require optimization.

Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Mix Suspend Nicotinic Acid in Excess Anhydrous Alcohol Add_Catalyst Slowly Add Concentrated Sulfuric Acid (Catalyst) Mix->Add_Catalyst Reflux Heat to Reflux (4-18 hours) Add_Catalyst->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Remove Excess Alcohol Cool->Concentrate Neutralize Neutralize with Base (e.g., NaHCO₃) Concentrate->Neutralize Extract Extract and Wash Neutralize->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: Workflow for the Fischer esterification of this compound.

References

Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structural features, combining a nicotinic acid core with a methyl and a trifluoromethyl group, make it an intriguing candidate for investigation as a modulator of biological pathways, particularly those involving nicotinic receptors.[1] This document provides detailed protocols for the handling, synthetic application, and biological evaluation of this compound, along with relevant safety information and data presentation guidelines.

Compound Information and Properties

PropertyValueReference
IUPAC Name 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 261635-93-2
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.14 g/mol [1]
Appearance White to cream crystals or powder
Solubility Slightly soluble in water (4.7 g/L at 25°C)[1]
Purity ≥96.0%

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If skin irritation occurs, seek medical advice.

Experimental Protocols

Synthetic Application: Amide Coupling

The carboxylic acid moiety of this compound makes it a suitable starting material for the synthesis of a variety of amide derivatives. Amide coupling is a fundamental reaction in drug discovery and development. Below is a general protocol for the amide coupling of this compound with a primary amine using a common coupling agent.

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in anhydrous DMF B Add primary amine and HATU A->B Sequential Addition C Add DIPEA and stir at room temperature B->C D Quench reaction with water C->D After 16h E Extract with ethyl acetate D->E F Wash organic layer with brine E->F G Dry over Na2SO4 and concentrate F->G H Purify by column chromatography G->H

Workflow for a typical amide coupling reaction.

Materials:

ReagentMolar Equivalent
This compound1.0
Primary Amine1.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.2
DIPEA (N,N-Diisopropylethylamine)2.0
Anhydrous DMF (N,N-Dimethylformamide)-
Ethyl Acetate-
Saturated Sodium Bicarbonate Solution-
Brine-
Anhydrous Sodium Sulfate-
Silica Gel for Chromatography-

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and HATU (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Biological Application: GPR109A Activation Assay

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A). It is plausible that this compound may also interact with this receptor. The following protocol describes a hypothetical cell-based assay to screen for GPR109A activation by measuring changes in intracellular cyclic AMP (cAMP) levels.

GPR109A Signaling Pathway:

G cluster_0 Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Ligand This compound Ligand->GPR109A Binds Response Inhibition of cAMP production cAMP->Response G cluster_0 Cell Culture and Treatment cluster_1 cAMP Measurement and Analysis A Seed CHO-K1 cells stably expressing GPR109A B Prepare serial dilutions of test compound A->B Next Day C Add compound and forskolin to cells B->C D Lyse cells and perform cAMP assay (e.g., HTRF) C->D After Incubation E Measure signal D->E F Calculate dose-response curve and EC50 E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product

Low yields can be a significant challenge in multi-step organic synthesis. Several factors can contribute to this issue, from incomplete reactions to product loss during purification.

Potential Cause Troubleshooting Strategy Key Considerations
Incomplete Reaction Extend the reaction time. Increase the reaction temperature moderately. Monitor reaction progress using TLC or HPLC to determine the optimal reaction time.[1]Over-extending reaction time or excessive heat can lead to the formation of byproducts.
Suboptimal Reagents Ensure the purity and dryness of starting materials, reagents, and solvents.The trifluoromethylation step can be sensitive to moisture.
Catalyst Deactivation Use fresh catalyst. Ensure the reaction conditions are not poisoning the catalyst (e.g., strong acids with Raney-nickel).[1]For palladium-catalyzed cross-coupling reactions, ligand choice can be critical.
Product Loss During Work-up/Purification Optimize extraction procedures (e.g., pH adjustment, solvent choice). Refine recrystallization conditions (e.g., solvent system, cooling rate) to minimize loss in mother liquor.[2]This compound is slightly soluble in water.[3]
Side Reactions See "Issue 2: Formation of Side Products" for detailed strategies.Byproduct formation is a common cause of reduced yields.[4]

Issue 2: Formation of Side Products

The presence of multiple reactive sites on the pyridine ring and the reactivity of the trifluoromethyl group can lead to the formation of various side products.

Side Product Potential Cause Prevention Strategy
Over-decarboxylation Excessive heat during the final hydrolysis or purification steps.Carefully control the temperature during decarboxylation if the synthesis involves a precursor with a second carboxyl group.
Hydrolysis of Trifluoromethyl Group Harsh acidic or basic conditions, especially at elevated temperatures.Use milder reaction conditions for hydrolysis steps. Consider using enzymatic hydrolysis for sensitive substrates.
Formation of Isomers Lack of regioselectivity during the introduction of methyl or trifluoromethyl groups.Employ directing groups or choose a synthetic strategy that builds the substituted pyridine ring from acyclic precursors to ensure correct isomer formation.
Incomplete Halogen Exchange If the synthesis involves a chlorine/fluorine exchange to introduce the CF3 group, incomplete reaction can leave chlorinated impurities.Increase the reaction time or temperature of the fluorination step. Use a more reactive fluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The synthesis of this substituted pyridine ring can be approached in two main ways: by functionalizing a pre-formed pyridine ring, or by constructing the ring from acyclic precursors. A common strategy involves the use of a pre-functionalized pyridine, for example, starting with a chlorinated pyridine derivative and introducing the methyl and trifluoromethyl groups through cross-coupling and trifluoromethylation reactions, respectively. Another approach is a ring-forming condensation reaction using building blocks that already contain the required methyl and trifluoromethyl moieties.

Q2: I am having trouble with the trifluoromethylation step. What are some common issues and solutions?

A2: Trifluoromethylation can be challenging. Common issues include low efficiency, lack of regioselectivity, and harsh reaction conditions. Modern methods often employ radical trifluoromethylation using reagents like Langlois' reagent (sodium trifluoromethylsulfinate) or Togni's reagent, which can be more efficient and proceed under milder conditions.[5][6] For nucleophilic trifluoromethylation, the pyridine ring may need to be activated, for example, by N-oxide formation. The choice of the trifluoromethyl source and the catalyst is crucial and should be optimized for the specific substrate.

Q3: My purification by recrystallization is resulting in significant product loss. What can I do to improve this?

A3: Significant material loss during recrystallization is a common problem.[4] To improve your yield, you can try optimizing the solvent system. A good solvent system will dissolve the compound when hot but result in low solubility at cold temperatures. You can also try to minimize the volume of solvent used to just what is necessary to dissolve the product at high temperature. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve the recovery. Finally, concentrating the mother liquor and attempting a second recrystallization can help recover some of the lost product.

Q4: Are there any specific safety precautions I should take when working with trifluoromethylating agents?

A4: Yes, many trifluoromethylating agents can be hazardous. For example, trifluoroacetic acid is corrosive, and gaseous trifluoromethyl iodide requires careful handling.[5] It is essential to consult the Safety Data Sheet (SDS) for the specific reagent you are using. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reactions may need to be performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Below are representative experimental protocols for key steps that may be involved in the synthesis of this compound derivatives. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Hydrolysis of a Nicotinitrile Precursor

This protocol describes the hydrolysis of a substituted cyanopyridine to the corresponding nicotinic acid.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methyl-6-(trifluoromethyl)nicotinonitrile precursor in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base : Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating : Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Work-up : Cool the reaction mixture to room temperature. Acidify the solution with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic, which will precipitate the nicotinic acid product.

  • Purification : Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or acetic acid.

Protocol 2: Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction (Example)

This protocol is a general representation of a Suzuki coupling to introduce a methyl group onto a halogenated pyridine ring.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halo-substituted 6-(trifluoromethyl)nicotinic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3 or Cs2CO3).

  • Addition of Reagents : Add a suitable solvent (e.g., dioxane, toluene, or DMF) and the methylating agent (e.g., methylboronic acid or a derivative).

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Work-up : Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway: Inhibition of VEGFR-2 by a Nicotinic Acid Derivative

Certain nicotinic acid derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[2] The diagram below illustrates this inhibitory action.

VEGFR2_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->Downstream P2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 2-Methyl-6-(trifluoromethyl) nicotinic acid derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general experimental workflow for the synthesis and purification of this compound derivatives.

synthesis_workflow start Starting Materials reaction Chemical Synthesis (e.g., Coupling, Cyclization) start->reaction monitoring Reaction Monitoring (TLC, HPLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, FTIR) purification->analysis final_product Pure Product analysis->final_product

Caption: General workflow for chemical synthesis and purification.

References

Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Based on documented synthetic routes, the most significant impurities often arise from the formation of stable side products and incomplete reactions. The primary impurities of concern are enamine by-products, which can form during the condensation steps leading to the pyridine ring of the target molecule. Additionally, unreacted starting materials and intermediates can also be present in the final product if the reaction does not go to completion or if purification is inadequate.[1]

Q2: Why is the formation of enamine impurities a significant issue in this synthesis?

A2: Enamine impurities are particularly problematic because their formation can be competitive with the desired cyclization reaction that forms the nicotinic acid backbone. These enamines are often stable intermediates or by-products that can be difficult to separate from the desired product due to similar polarities, complicating the purification process.[1] Their presence can lead to lower yields and difficulties in meeting the stringent purity requirements for pharmaceutical applications.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main component and various impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or thermally stable impurities, and may require derivatization of the carboxylic acid group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for the definitive structural confirmation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Spots on TLC/Peaks in HPLC

  • Possible Cause 1: Incomplete Reaction. The condensation and cyclization reactions may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting materials are consumed.

      • Temperature: Ensure the reaction is conducted at the optimal temperature. In some cases, a moderate increase in temperature may drive the reaction to completion, but be cautious of potential side reactions.

      • Reagent Stoichiometry: Re-evaluate the stoichiometry of the reactants. An excess of one reactant may be necessary to push the equilibrium towards the product.

  • Possible Cause 2: Formation of Stable Enamine By-products. As indicated in synthetic literature, the formation of enamine intermediates or by-products can be a major competing reaction.[1]

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to minimize the formation of kinetic by-products.

      • pH Adjustment: The pH of the reaction mixture can be critical. Ensure optimal pH is maintained throughout the reaction to favor the desired cyclization.

      • Purification Strategy: Develop a robust purification protocol. Column chromatography with a carefully selected solvent system may be required to separate the desired product from closely related enamine impurities. Recrystallization can also be an effective final purification step.

  • Possible Cause 3: Degradation of Product. The target molecule may be sensitive to certain conditions during workup or purification.

    • Troubleshooting:

      • Mild Workup Conditions: Use mild acidic or basic conditions during the workup procedure to avoid hydrolysis or degradation of the trifluoromethyl group.

      • Temperature Control: Avoid excessive heat during solvent evaporation and drying.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity TypeChemical Name/Structure (if known)OriginRecommended Analytical Technique
By-products Enamine By-productsIncomplete cyclization or side reactions during pyridine ring formation.[1]HPLC, LC-MS, NMR
Unreacted Materials Starting materials (e.g., trifluoromethylated ketones, enol ethers, amino-crotonates)Incomplete reaction.HPLC, GC-MS
Intermediates Acyclic condensation productsIncomplete cyclization.HPLC, LC-MS
Reagent-related Residual solvents and catalystsCarryover from the reaction and purification steps.GC-MS (for volatile solvents), ICP-MS (for metal catalysts)

Experimental Protocols

Conceptual Protocol for Impurity Profiling by HPLC

This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Hold at a high percentage of Solvent B for a few minutes to elute any highly non-polar impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities show good absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.

Mandatory Visualization

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation SM Starting Materials (e.g., CF3-ketone, enamine precursor) Intermediates Acyclic Intermediates SM->Intermediates Condensation Unreacted_SM Unreacted Starting Materials SM->Unreacted_SM Incomplete Reaction Product This compound Intermediates->Product Cyclization Intermediates->Product Enamine Enamine By-products Intermediates->Enamine Side Reaction

Caption: Synthetic pathway and common impurity formation.

Start Crude Product Analysis TLC_HPLC TLC / HPLC Analysis Start->TLC_HPLC Multiple_Peaks Multiple Peaks/Spots Detected? TLC_HPLC->Multiple_Peaks Incomplete_Reaction Possible Incomplete Reaction Multiple_Peaks->Incomplete_Reaction Yes Side_Products Possible Side Products (e.g., Enamines) Multiple_Peaks->Side_Products Yes Pure_Product Pure Product Multiple_Peaks->Pure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Purification Develop Robust Purification (Column Chromatography, Recrystallization) Side_Products->Purification Optimize_Conditions->Pure_Product Purification->Pure_Product

Caption: Troubleshooting workflow for product purity issues.

References

Technical Support Center: Purification of Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of trifluoromethylated pyridines.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Presence of Isomeric Impurities

  • Question: My final product contains regioisomers of the desired trifluoromethylated pyridine. How can I remove them?

  • Answer: The separation of regioisomers of trifluoromethylated pyridines can be challenging due to their similar physical properties. The choice of method depends on the specific isomers and the scale of your purification.

    • Fractional Distillation: For isomers with a sufficient difference in boiling points, high-efficiency fractional distillation can be effective. However, this method is often energy-intensive and may not be suitable for close-boiling isomers.[1]

    • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for assessing purity and can be scaled up for preparative separation.[2] Optimization of the stationary and mobile phases is crucial for achieving good resolution. For instance, different solvent systems or stationary phases with varying selectivity can be explored.[3]

    • Complexation and Crystallization: This technique involves the selective reaction of one isomer with a reagent to form a salt or complex that can be separated by crystallization due to differences in solubility.[1]

    • Melt Crystallization: This technique has been shown to be effective for purifying compounds like 2-chloro-5-(trifluoromethyl)pyridine to a high purity of 99%.[4] The process involves carefully controlling the cooling and heating rates.[4]

Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates

  • Question: My purified product is contaminated with unreacted starting materials or partially fluorinated intermediates (e.g., dichlorofluoromethyl or chlorodifluoromethyl pyridines). How can I remove these?

  • Answer: The presence of starting materials or intermediates indicates an incomplete reaction. While optimizing the reaction conditions is the first step, purification methods can effectively remove these impurities.

    • Distillation: These intermediates often have different boiling points from the fully trifluoromethylated product and can be separated by distillation.[5]

    • Column Chromatography: Flash column chromatography is a common laboratory technique for separating compounds with different polarities. The choice of eluent is critical for good separation.[6]

    • Chemical Conversion: In some cases, it is possible to chemically convert byproducts to facilitate separation. For example, certain ring-fluorinated isomers that are difficult to separate by distillation can be treated with HCl to form chloro-isomers, which have different boiling points and are more easily separated.[5]

Issue 3: Product Instability and Degradation

  • Question: I am observing degradation of my trifluoromethylated pyridine during purification. What could be the cause and how can I prevent it?

  • Answer: The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack and degradation, especially at high temperatures or in the presence of certain reagents.[7]

    • Temperature Control: High temperatures during distillation or GC analysis can lead to decomposition.[5] Consider using vacuum distillation to lower the boiling point.

    • pH Control: The stability of trifluoromethylated pyridines can be pH-dependent. Hydrolysis of the trifluoromethyl group can occur under strongly acidic or basic conditions.[8] Buffering your solutions during aqueous workups and chromatography can help maintain a stable pH.

    • Inert Atmosphere: Some trifluoromethylated pyridines may be sensitive to air or moisture.[9] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in trifluoromethylated pyridines?

A1: Common impurities often depend on the synthetic route. For syntheses involving chlorination and fluorination of picoline derivatives, impurities can include:

  • Regioisomers: Different positional isomers of the trifluoromethyl group on the pyridine ring.[10]

  • Incompletely fluorinated species: Such as (dichlorofluoromethyl)pyridines and (chlorodifluoromethyl)pyridines.[5]

  • Over- or under-chlorinated species: Byproducts from the chlorination step.[11]

  • Starting materials and reagents: Unreacted precursors and residual catalysts.

Q2: Which chromatographic method is best for purifying trifluoromethylated pyridines?

A2: The choice between column chromatography, HPLC, and GC depends on the scale and the nature of the impurities.

  • Flash Column Chromatography is suitable for routine laboratory-scale purification.

  • Preparative HPLC can offer higher resolution for difficult separations of isomers.

  • GC is typically used for analysis but can be used for preparative separation of volatile compounds.

Q3: How can I improve the yield and purity of my trifluoromethylated pyridine during recrystallization?

A3: Successful recrystallization relies on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[12] A slow cooling process is crucial for the formation of pure crystals.[4]

Q4: Can I use distillation to purify all trifluoromethylated pyridines?

A4: Distillation is a viable method for many trifluoromethylated pyridines, especially for removing impurities with significantly different boiling points.[5][9] However, for high-boiling isomers or thermally sensitive compounds, vacuum distillation is recommended to prevent decomposition.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for Trifluoromethylated Pyridines

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Separation based on differences in boiling points.Scalable, cost-effective for large quantities.Not effective for close-boiling isomers, can cause decomposition of thermally sensitive compounds.[1][5]Variable, depends on boiling point differences.
Column Chromatography Separation based on differential adsorption on a stationary phase.Versatile, applicable to a wide range of compounds, good for removing non-volatile impurities.[6]Can be time-consuming and require large volumes of solvent, potential for sample decomposition on the stationary phase.[13]>95%
Recrystallization Purification of solids based on differences in solubility.Can yield very pure crystalline products, relatively simple setup.[12]Not suitable for oils or compounds that do not crystallize well, yield can be low.>98%
Melt Crystallization Purification by fractional crystallization from the melt.Solvent-free, can achieve high purity.[4]Requires specialized equipment, not suitable for all compounds.>99% for 2-chloro-5-(trifluoromethyl)pyridine.[4]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude trifluoromethylated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent composition should be determined beforehand by thin-layer chromatography (TLC) analysis to achieve good separation.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trifluoromethylated pyridine.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the trifluoromethylated pyridine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents to test include ethanol, methanol, isopropanol, acetone, and toluene.[14]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Trifluoromethylated Pyridine Distillation Distillation Crude_Product->Distillation  Remove volatile  impurities Chromatography Column Chromatography Crude_Product->Chromatography  Separate isomers &  non-volatile impurities Recrystallization Recrystallization Crude_Product->Recrystallization  For solid products Pure_Product Pure Product (>95-99%) Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product GC_HPLC GC/HPLC Analysis Pure_Product->GC_HPLC  Verify purity

Caption: General workflow for the purification of trifluoromethylated pyridines.

Troubleshooting_Logic Start Impure Product Impurity_Type Identify Impurity Type Start->Impurity_Type Isomers Isomeric Impurities Impurity_Type->Isomers  Similar polarity Starting_Material Starting Material/ Intermediates Impurity_Type->Starting_Material  Different polarity/  boiling point Degradation Degradation Products Impurity_Type->Degradation  Unstable product Select_Method Select Purification Method Isomers->Select_Method Starting_Material->Select_Method Optimize Optimize Conditions Degradation->Optimize Distill Fractional Distillation Select_Method->Distill  Different boiling points Chrom Chromatography (HPLC/GC) Select_Method->Chrom  Different polarities Recrystallize Recrystallization/ Melt Crystallization Select_Method->Recrystallize  Solid product Pure Pure Product Distill->Pure Chrom->Pure Recrystallize->Pure Temp Adjust Temperature Optimize->Temp pH Control pH Optimize->pH Inert Use Inert Atmosphere Optimize->Inert Temp->Pure pH->Pure Inert->Pure

Caption: Troubleshooting logic for purifying trifluoromethylated pyridines.

References

Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While a specific, high-yield, one-pot synthesis for this compound is not extensively documented in publicly available literature, plausible routes can be devised based on established methods for synthesizing substituted nicotinic acids. A common approach involves the construction of the pyridine ring through cyclocondensation reactions, followed by functional group manipulations.

One potential route, adapted from general methods for trifluoromethyl-substituted pyridines, involves the condensation of a trifluoromethyl-containing building block with a suitable enamine or enone, followed by oxidation of a methyl group to the carboxylic acid. Another strategy could be the functionalization of a pre-existing pyridine ring.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of substituted nicotinic acids can stem from several factors. Key areas to investigate include incomplete reactions, side reactions, and purification losses.

To address an incomplete reaction, consider extending the reaction time or moderately increasing the temperature.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and conditions.[1]

Side reactions, such as over-oxidation or polymerization, can significantly reduce the yield of the desired product.[1] Careful control of reaction conditions, including temperature and the rate of reagent addition, is essential.

Losses during work-up and purification steps can also contribute to low overall yields. Optimizing solvent volumes for extraction and recrystallization is advisable to maximize product recovery.[1]

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

In syntheses involving the construction of a pyridine ring, the formation of regioisomers is a common issue. The cyclization step may not be completely selective, leading to the formation of isomers of the desired nicotinic acid derivative. To minimize this, careful selection of starting materials and reaction conditions is critical. The electronic and steric properties of the substituents on the precursors will influence the regioselectivity of the cyclization.

If the synthesis involves an oxidation step to form the carboxylic acid, over-oxidation can be a problem, leading to the formation of undesired byproducts. The choice of a selective oxidizing agent and careful control of the reaction stoichiometry and temperature are crucial to prevent this.

Q4: How can I effectively monitor the progress of the reaction?

The progress of the synthesis can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the relative amounts of starting materials, intermediates, and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to identify and quantify the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the appearance of signals corresponding to the product and the disappearance of signals from the starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure the purity and activity of all starting materials and catalysts. Use freshly opened or properly stored reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require precise temperature control to proceed efficiently.
Presence of inhibitors.Ensure all glassware is clean and dry, and that solvents are free from impurities that could inhibit the reaction.
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in the cyclization step.Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. Consider using starting materials with directing groups to enhance selectivity.
Over-oxidation or other side reactions.Use a more selective oxidizing agent, control the stoichiometry of the reagents carefully, and maintain the optimal reaction temperature.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.Choose an appropriate solvent system for extraction and recrystallization that maximizes the recovery of the product.
Formation of an emulsion during work-up.Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., stationary phase, mobile phase composition) to achieve better separation.

Experimental Protocols (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound based on common synthetic strategies for related compounds. This protocol should be considered a starting point and will require optimization.

Step 1: Synthesis of a 2-Methyl-6-(trifluoromethyl)pyridine Intermediate via Cyclocondensation

A plausible approach involves the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with an enamine derived from acetone.

  • Materials:

    • 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

    • 3-Aminocrotononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione and 3-aminocrotononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-methyl-6-(trifluoromethyl)nicotinonitril intermediate.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Materials:

    • 2-Methyl-6-(trifluoromethyl)nicotinonitrile

    • Concentrated Sulfuric Acid

    • Water

  • Procedure:

    • Carefully add the 2-methyl-6-(trifluoromethyl)nicotinonitrile intermediate to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

experimental_workflow start Starting Materials (Trifluoromethyl β-dicarbonyl + Enamine) reaction1 Cyclocondensation (e.g., Reflux in Ethanol with Piperidine) start->reaction1 intermediate Intermediate (2-Methyl-6-(trifluoromethyl)nicotinonitrile) reaction1->intermediate reaction2 Hydrolysis (e.g., H2SO4/H2O, Reflux) intermediate->reaction2 product Crude Product (this compound) reaction2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Reaction Time - Increase Temperature incomplete->optimize_conditions check_byproducts Analyze for Byproducts (NMR, GC-MS) complete->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No optimize_selectivity Optimize for Selectivity: - Change Catalyst/Solvent - Adjust Reagent Stoichiometry byproducts_present->optimize_selectivity check_purification Review Purification Protocol no_byproducts->check_purification

Caption: A troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted nicotinic acids. Our aim is to provide practical solutions to improve experimental outcomes, yields, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Nicotinic Acid Product

Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?

A: Low yields in nicotinic acid synthesis can be attributed to several factors, including incomplete reactions, the formation of byproducts from side reactions, catalyst deactivation, and losses during purification.[1] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Troubleshooting Steps:

  • Verify Reaction Completion: An incomplete reaction is a primary cause of low yields.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1]

  • Identify and Minimize Side Reactions: Various side reactions can consume starting materials and reduce the yield of your target molecule. Common side reactions include:

    • Hydrolysis of nitrile precursors to amides.[1]

    • Over-oxidation of the starting material or the pyridine ring.[1]

    • Decarboxylation of the nicotinic acid product at elevated temperatures.

    • Ring-opening of the pyridine nucleus (e.g., Zincke reaction).

    • Solution: Refer to the specific troubleshooting guides below for each of these side reactions to learn how to mitigate them.

  • Check Catalyst Activity: In catalytic reactions, the catalyst's effectiveness is crucial.

    • Solution: For hydrogenations using catalysts like Raney-nickel, be aware that strong acids can cause deactivation.[1] Ensure you are using the appropriate reaction conditions as specified in your protocol and consider using a fresh batch of catalyst.[1]

  • Optimize Purification: Significant product loss can occur during workup and purification steps, particularly recrystallization.[1]

    • Solution: Optimize the choice and volume of solvents for recrystallization to maximize the recovery of the pure product.[1] For crude nicotinic acid obtained from nitric acid oxidation, melting the crude product before a single recrystallization can enhance purity and minimize the need for multiple, yield-reducing recrystallization steps.[1]

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_side_products Are there significant side products? check_completion->check_side_products Yes solution_incomplete Action: - Extend reaction time - Moderately increase temperature incomplete_reaction->solution_incomplete end_point Yield Improved solution_incomplete->end_point side_reactions Side Reactions Occurring check_side_products->side_reactions Yes check_catalyst Is a catalyst used and is it active? check_side_products->check_catalyst No solution_side_reactions Action: - Refer to specific troubleshooting guides (Hydrolysis, Oxidation, etc.) side_reactions->solution_side_reactions solution_side_reactions->end_point catalyst_issue Catalyst Deactivation check_catalyst->catalyst_issue Yes purification_issue Significant loss during purification? check_catalyst->purification_issue No solution_catalyst Action: - Use fresh catalyst - Verify reaction conditions catalyst_issue->solution_catalyst solution_catalyst->end_point purification_loss Purification Losses purification_issue->purification_loss Yes purification_issue->end_point No solution_purification Action: - Optimize recrystallization solvent/volume - Consider alternative purification methods purification_loss->solution_purification solution_purification->end_point ZinckeTroubleshooting start Suspected Ring-Opening (Zincke-type side reaction) check_activation Are reagents present that can form a pyridinium salt? start->check_activation activation_present Potential for Pyridinium Salt Formation check_activation->activation_present Yes check_nucleophiles Are strong nucleophiles (e.g., primary/secondary amines) present? check_activation->check_nucleophiles No solution_activation Action: - Use less reactive alkylating/acylating agents - Consider protecting the pyridine nitrogen activation_present->solution_activation end_point Ring-Opening Minimized solution_activation->end_point nucleophiles_present Nucleophilic Attack on Pyridinium Salt Likely check_nucleophiles->nucleophiles_present Yes no_issue Ring-opening unlikely to be a Zincke-type reaction. Consider other degradation pathways. check_nucleophiles->no_issue No solution_nucleophiles Action: - Use a non-nucleophilic base - Change the solvent nucleophiles_present->solution_nucleophiles solution_nucleophiles->end_point

References

stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid under various conditions is not extensively available in published scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on general principles of chemical stability for analogous structures, such as nicotinic acid derivatives, and established guidelines for forced degradation studies. The provided information should be used as a general guide, and it is highly recommended that researchers perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.

Troubleshooting Guide

This guide addresses potential stability-related issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of the compound due to improper storage or handling.Storage: Store the compound in a cool, dry, and dark place. For solutions, refrigerated conditions (2-8 °C) are recommended for short-term storage. For long-term storage, consider freezing (-20 °C or below).Handling: Minimize exposure to light, high temperatures, and humidity. Use freshly prepared solutions for experiments whenever possible.
Appearance of Unknown Peaks in Chromatographic Analysis Formation of degradation products under experimental conditions.pH: The stability of nicotinic acid derivatives can be pH-dependent. Both strongly acidic and basic conditions may promote hydrolysis or other degradation pathways. It is advisable to maintain the pH of solutions within a neutral or slightly acidic range, if compatible with the experiment.Temperature: Elevated temperatures can accelerate degradation. Avoid prolonged exposure to high heat.
Precipitation or Cloudiness in Solution Limited solubility or potential degradation leading to insoluble products.Solubility: this compound has limited solubility in water. Ensure the concentration used is within its solubility limits. The use of co-solvents may be necessary.Degradation: If precipitation occurs over time in a previously clear solution, it may indicate the formation of less soluble degradation products. Analyze the precipitate and the supernatant to identify any changes in the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic or basic conditions?

While specific data for this compound is unavailable, analogous pyridine carboxylic acids can undergo certain degradation reactions. Under harsh acidic or basic conditions, hydrolysis of the trifluoromethyl group could potentially occur, although the C-F bond is generally strong. Decarboxylation is another possible degradation pathway for nicotinic acid derivatives under certain conditions, such as high heat.

Q2: How does the trifluoromethyl group affect the stability of the nicotinic acid ring?

The trifluoromethyl group is a strong electron-withdrawing group. This can influence the electron density of the pyridine ring and potentially affect its susceptibility to nucleophilic or electrophilic attack, thereby influencing its degradation pathways compared to unsubstituted nicotinic acid.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

Specific incompatibility data is not available. However, as a carboxylic acid, it will react with bases. Strong oxidizing or reducing agents could also potentially interact with the molecule, although the pyridine ring and trifluoromethyl group are generally robust. It is always good practice to perform small-scale compatibility tests before mixing with other reagents.

Experimental Protocols

As no specific stability studies for this compound have been found in the public domain, we provide a general protocol for conducting a forced degradation study. This protocol is based on ICH guidelines and can be adapted by researchers to evaluate the stability of the compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a defined period.

    • Also, expose a solution of the compound to a high temperature (e.g., 60 °C).

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, analyze the samples.

  • Analysis:

    • Analyze all samples using a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualizations

As there is no specific data on the degradation pathways of this compound, a diagram illustrating a hypothetical degradation workflow is provided below.

G Hypothetical Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) Degradation Potential Degradation Acid->Degradation Base Basic (e.g., 0.1M NaOH, 60°C) Base->Degradation Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Degradation Thermal Thermal (e.g., 105°C) Thermal->Degradation Photo Photolytic (UV/Vis Light) Photo->Degradation HPLC Stability-Indicating HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Degradation->HPLC

Caption: A flowchart illustrating a hypothetical forced degradation study workflow for this compound.

troubleshooting failed reactions with 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)nicotinic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during chemical reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of your starting material is crucial for reaction setup and troubleshooting. Key properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[1][2][3]
Molecular Weight 205.13 g/mol [1][2][3]
Appearance Pale yellow to brownish powder/crystals[1][4]
Melting Point 139-141 °C[1][2]
Water Solubility 4.7 g/L at 25 °C (Slightly soluble)[1][2][5]
pKa 2.51 ± 0.25 (Predicted)[2]

Q2: I am having trouble dissolving the nicotinic acid derivative in my reaction solvent. What should I do?

A2: The compound is only slightly soluble in water, and its solubility in organic solvents can also be limited.[1][2] Consider the following:

  • Solvent Screening: Test solubility in a range of common aprotic polar solvents such as DMF, DMAc, NMP, or DMSO, which are often effective for amide coupling reactions.

  • Co-solvents: Using a co-solvent system might improve solubility. For example, a mixture of DCM and DMF can sometimes be effective.

  • Gentle Heating: Gentle warming of the reaction mixture can help dissolve the starting material, but be cautious not to exceed the thermal stability limits of other reagents, particularly the activated acid intermediate.

Q3: My amide coupling reaction with this compound has a very low yield or is not proceeding at all. What are the likely causes and solutions?

A3: This is a common issue. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the carboxylic acid, making it less nucleophilic and harder to activate for amide bond formation.

Troubleshooting Guide: Failed Amide Coupling Reactions

This guide addresses the most frequent issue encountered: low to no product formation in amide coupling reactions.

Problem: After performing an amide coupling reaction using standard conditions (e.g., EDC/HOBt or DCC), analysis (TLC, LCMS) shows unreacted starting materials and no desired amide product.

Mandatory Visualization: Troubleshooting Workflow

G start Reaction Failed: Low or No Amide Product check_sm 1. Verify Starting Material Purity - Acid: NMR/LCMS - Amine: Purity Check - Reagents/Solvents: Anhydrous? start->check_sm change_reagent 2. Enhance Carboxylic Acid Activation - Switch to a stronger coupling reagent (e.g., HATU, HBTU, COMU) - Add activating additives (HOAt) check_sm->change_reagent Materials OK optimize_cond 4. Optimize Reaction Conditions - Increase temperature (40-60 °C) - Increase reaction time (12-24h) - Use a more polar solvent (DMF, DMAc) change_reagent->optimize_cond Still low yield success Success: Product Formed change_reagent->success acid_chloride 3. Use a More Reactive Intermediate - Convert acid to acid chloride (SOCl₂, Oxalyl Chloride) - React with amine + non-nucleophilic base acid_chloride->success fail Persistent Failure: Re-evaluate synthetic route acid_chloride->fail Fails optimize_cond->acid_chloride Still fails optimize_cond->success

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Step-by-Step Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimides like EDC might not be sufficient. Uronium/aminium or phosphonium salt-based reagents are generally more effective for deactivated acids.

    • Recommended Reagents: HATU, HBTU, or COMU. These reagents react with the carboxylic acid to form highly reactive activated esters, which then readily couple with the amine.[6]

    • Additive Consideration: If using EDC, ensure an additive like HOBt or, preferably, the more reactive HOAt (7-Aza-1-hydroxybenzotriazole) is included to facilitate the reaction and suppress side reactions.[7]

  • Form the Acid Chloride: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride is a robust strategy.[8]

    • Reagents: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8]

    • Procedure: Isolate the crude acid chloride after removing the excess reagent under vacuum. Then, dissolve it in an anhydrous solvent (like DCM or THF) and add it slowly to a solution of your amine and a non-nucleophilic base (e.g., DIPEA, triethylamine, or Proton-Sponge®) at 0 °C.

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions.

    • Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes overcome the activation energy barrier for difficult couplings.

    • Order of Addition: The order and timing of reagent addition are crucial. A common and effective method is to pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This minimizes the exposure of the coupling reagent to the amine, which can lead to guanidinium by-products.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a reliable starting point for coupling this compound with a primary or secondary amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF, 0.2 M concentration). Stir until fully dissolved.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization: Carboxylic Acid Activation Pathway

G cluster_0 cluster_1 Acid R-COOH (Nicotinic Acid Derivative) Active_Ester Activated OAt-Ester (Highly Reactive) Acid->Active_Ester Activation HATU HATU + Base (DIPEA) Product Amide Product (R-CO-NHR') Active_Ester->Product Nucleophilic Attack Amine Amine (R'-NH₂) Byproduct Tetramethylurea + HOAt

Caption: General pathway for amide bond formation using a HATU coupling reagent.

Q4: I am observing significant epimerization in my product when coupling with a chiral amine. How can I prevent this?

A4: Racemization can occur during the activation of the carboxylic acid.

  • Use Racemization-Suppressing Additives: If using a carbodiimide like EDC or DIC, the addition of HOBt or HOAt is critical to minimize racemization.[7]

  • Choose Modern Reagents: Coupling reagents like HATU and COMU are based on HOAt and OxymaPure, respectively, and have built-in properties that suppress racemization.[7]

  • Base Selection: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using an excess of base, as it can promote epimerization.[7]

  • Low Temperature: Perform the activation step at a lower temperature (e.g., 0 °C) before adding the amine.

References

Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid. This guide addresses common issues related to the removal of byproducts and impurities, offering detailed experimental protocols and data to ensure the desired product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After synthesizing 6-(Trifluoromethyl)nicotinic acid via hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, I'm detecting residual palladium in my product. How can I remove it?

A1: Residual palladium from catalytic hydrogenation is a common impurity. Several methods can be employed for its removal, with varying levels of efficiency. The choice of method depends on the palladium species present (heterogeneous or soluble) and the desired final purity.

Troubleshooting Steps:

  • Initial Filtration: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a simple filtration is the first step.

  • Adsorption: If soluble palladium remains, treatment with adsorbents like activated carbon or specialized metal scavengers is effective.

  • Crystallization: Purifying the product by crystallization can also significantly reduce palladium levels, as the metal impurities tend to remain in the mother liquor.

Q2: My final product, this compound, is contaminated with the starting material, 6-(Trifluoromethyl)nicotinic acid. How can I separate them?

A2: The presence of unreacted starting material is a common issue. Separation can typically be achieved through chromatography or recrystallization, exploiting the differences in polarity and solubility between the two compounds.

Troubleshooting Steps:

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is often effective. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can separate the more polar starting material from the product.

  • Recrystallization: A carefully selected solvent system can allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.

Q3: The methylation step of 6-(Trifluoromethyl)nicotinic acid resulted in a low yield and several unidentified byproducts. What are the likely side reactions?

A3: If a Negishi coupling was used for methylation, potential side reactions include the formation of zinc salt byproducts. If other methylation strategies were employed, incomplete reaction or side reactions involving the carboxylic acid group could occur.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and identify the optimal reaction time to minimize byproduct formation.

  • Purification of Intermediates: Ensure the purity of the 6-(Trifluoromethyl)nicotinic acid intermediate before proceeding to the methylation step.

  • Work-up Procedure: An appropriate aqueous work-up can help remove inorganic byproducts like zinc salts.

Experimental Protocols

Protocol 1: Removal of Residual Palladium Catalyst

This protocol details the removal of residual palladium from a solution of 6-(Trifluoromethyl)nicotinic acid following a palladium-catalyzed hydrogenation reaction.

Materials:

  • Crude 6-(Trifluoromethyl)nicotinic acid solution

  • Celite®

  • Activated Carbon

  • Appropriate organic solvent (e.g., Ethyl Acetate, Methanol)

  • Filter funnel and flask

Procedure:

  • Initial Filtration:

    • Prepare a pad of Celite® (1-2 cm thick) in a filter funnel.

    • Dilute the crude reaction mixture with a suitable solvent.

    • Filter the mixture through the Celite® pad to remove the bulk of the heterogeneous palladium catalyst.

    • Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Activated Carbon Treatment:

    • To the filtrate, add activated carbon (typically 1-5% w/w of the crude product).

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the mixture through a fresh pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad with fresh solvent.

  • Solvent Removal:

    • Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization. The ideal solvent or solvent mixture should be determined experimentally.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Water, Hexanes, Toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the product is soluble when hot but sparingly soluble when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. The compound is slightly soluble in water (4.7 g/L at 25°C) and is expected to have moderate solubility in polar protic solvents like methanol and ethanol.[1]

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If a solvent pair is used, dissolve the product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) ModerateSimple, fast, removes bulk catalystIneffective for soluble palladium species
Activated Carbon HighCost-effective, removes many organic impuritiesCan adsorb product, leading to yield loss
Metal Scavengers Very HighHigh selectivity for palladiumHigher cost compared to activated carbon

Visualizations

Experimental Workflow for Palladium Removal

experimental_workflow cluster_filtration Initial Filtration cluster_adsorption Adsorption cluster_final Final Product start Crude Reaction Mixture filter_celite Filter through Celite® start->filter_celite filtrate1 Filtrate with Soluble Pd add_carbon Add Activated Carbon filtrate1->add_carbon stir Stir Suspension add_carbon->stir filter_celite2 Filter through Celite® stir->filter_celite2 final_filtrate Purified Filtrate filter_celite2->final_filtrate concentrate Concentrate final_filtrate->concentrate product Purified Product concentrate->product decision_tree start Impurity Detected q1 Is the impurity a metal catalyst (e.g., Pd)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 process1 Follow Palladium Removal Protocol yes1->process1 q2 Is the impurity the starting material? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 process2 Use Column Chromatography or Recrystallization yes2->process2 process3 Characterize byproduct and develop specific purification method no2->process3

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-(trifluoromethyl)nicotinic acid. The information provided is intended to assist in the development and execution of analytical methods for impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for impurity profiling of this compound?

A1: The most common and effective techniques for analyzing impurities in pharmaceutical ingredients like this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for non-volatile and thermally stable impurities, while GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process.[1] These can be broadly categorized as:

  • Organic Impurities: Starting materials, by-products from the synthesis, intermediates, and degradation products.

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during synthesis and purification.[1]

Based on synthetic routes for similar nicotinic acid derivatives, potential process-related impurities could include unreacted starting materials or by-products from side reactions.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential.[2][3][4] This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][4] The analytical method must then be able to resolve the API peak from all the degradation product peaks.

Q4: What are the critical parameters to consider for method validation?

A4: Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Peak Tailing for this compound

  • Symptom: The peak for the main component or impurities has an asymmetrical shape with a tail.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based column packing.

      • Solution 1: Lower the mobile phase pH to around 2.5-3.0 to suppress the ionization of silanol groups.[6]

      • Solution 2: Use an end-capped column or a column with a base-deactivated stationary phase.

      • Solution 3: Increase the buffer concentration in the mobile phase to mask the silanol interactions.[6]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the sample concentration.

    • Column Void or Contamination: A void at the column inlet or contamination of the frit can cause poor peak shape.

      • Solution: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.

Issue 2: Poor Resolution Between Impurity Peaks and the Main Peak

  • Symptom: Impurity peaks are not baseline separated from the main this compound peak.

  • Potential Causes & Solutions:

    • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal solvent strength or selectivity.

      • Solution 1: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase.

      • Solution 2: Try a different organic modifier or a different buffer system.

    • Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.

      • Solution: Experiment with a column of different chemistry (e.g., C8 instead of C18) or a column with a different particle size for higher efficiency.

    • Sub-optimal Temperature: Temperature can affect selectivity.

      • Solution: Adjust the column temperature.

GC-MS Method Troubleshooting

Issue 1: No or Low Signal for Impurities

  • Symptom: Expected volatile impurities are not detected or show very low intensity.

  • Potential Causes & Solutions:

    • Improper Injection Temperature: The inlet temperature may be too low for efficient volatilization of the analytes.

      • Solution: Increase the injector temperature.

    • Analyte Degradation: The analytes may be thermally labile and degrading in the hot injector.

      • Solution: Decrease the injector temperature or use a temperature-programmable inlet.

    • Matrix Effects: Other components in the sample may be interfering with the ionization of the target impurities.

      • Solution: Dilute the sample or use a different sample preparation technique to remove interfering matrix components.

Issue 2: Poor Peak Shape (Fronting or Tailing)

  • Symptom: Peaks for volatile impurities are asymmetrical.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample.

      • Solution: Reduce the injection volume or use a split injection.

    • Active Sites in the GC System: The analytes may be interacting with active sites in the injector liner or the column.

      • Solution: Use a deactivated liner and a high-quality, low-bleed GC column.

    • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.

      • Solution: Choose a more appropriate solvent for sample dissolution.

Experimental Protocols

The following are model experimental protocols. These methods are illustrative and must be fully validated for your specific application.

Model HPLC-UV Method for Impurity Profiling

This method is designed to separate potential non-volatile impurities from this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Model Headspace GC-MS Method for Residual Solvents

This method is designed to detect and identify potential residual solvents from the synthesis process.

ParameterRecommended Condition
GC Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 220 °C
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Headspace Sampler
   Oven Temperature80 °C
   Loop Temperature90 °C
   Transfer Line Temp100 °C
   Equilibration Time15 min
Sample Preparation Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start 2-Methyl-6-(trifluoromethyl) nicotinic acid Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-UV Analysis filter->hplc For non-volatile impurities gcms Headspace GC-MS Analysis filter->gcms For volatile impurities integrate Peak Integration and Identification hplc->integrate gcms->integrate quantify Quantification of Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for impurity analysis.

Troubleshooting_Logic start HPLC Peak Tailing Observed? cause1 Check for Secondary Silanol Interactions start->cause1 Yes cause2 Investigate Column Overload start->cause2 Yes cause3 Inspect for Column Void/Contamination start->cause3 Yes solution1 Adjust Mobile Phase pH (lower to ~2.5-3.0) cause1->solution1 solution2 Use End-Capped or Base-Deactivated Column cause1->solution2 solution3 Reduce Sample Concentration/Volume cause2->solution3 solution4 Reverse-Flush or Replace Column cause3->solution4

Caption: HPLC peak tailing troubleshooting.

References

Technical Support Center: Regioselective Functionalization of 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-Methyl-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot challenges encountered during the chemical modification of this highly substituted pyridine derivative. The unique substitution pattern of this molecule, featuring an electron-donating methyl group, a strongly electron-withdrawing trifluoromethyl group, and a directing carboxylic acid group, presents specific challenges in controlling the position of incoming functional groups.

This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The main challenges arise from the competing directing effects of the three substituents on the pyridine ring:

  • 2-Methyl group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • 6-Trifluoromethyl group (-CF₃): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution and directs incoming nucleophiles.[1] The -CF3 group also exerts a significant steric presence.

  • 3-Carboxylic acid group (-COOH): An electron-withdrawing group that deactivates the ring. However, it can also act as a directing group in certain reactions, such as transition metal-catalyzed C-H activation, typically favoring the ortho positions (C2 and C4).[2][3]

The interplay of these electronic and steric factors can lead to mixtures of regioisomers or a lack of reactivity.

Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation). Which position is most likely to be functionalized?

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring.[4] The presence of the strongly deactivating -CF₃ and -COOH groups further exacerbates this issue.

However, if the reaction proceeds, the directing effects of the substituents will determine the outcome. The 2-methyl group directs to C3 and C5. The inherent reactivity of the pyridine ring favors electrophilic attack at the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen.[4] Given that the C3 position is already occupied, the C5 position is the most likely site for electrophilic attack. The C4 position is sterically hindered by the adjacent -COOH and the C5-directing -CH₃ group.

Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution:

Problem Potential Cause Suggested Solution
Low to no reactivity The pyridine ring is highly deactivated by the -CF₃ and -COOH groups.Use harsher reaction conditions (e.g., stronger acid, higher temperature), but be mindful of potential side reactions like decarboxylation.[4] Consider converting the carboxylic acid to an ester to slightly reduce its deactivating effect.
Mixture of isomers (C4 and C5) Competing directing effects and steric hindrance.Optimize reaction temperature and time. Lower temperatures may favor the kinetically preferred product. Explore different electrophilic reagents that may offer higher selectivity.
Decarboxylation of the starting material High reaction temperatures.Attempt the reaction at a lower temperature for a longer duration. If high temperatures are necessary, consider protecting the carboxylic acid as an ester.
Q3: How can I achieve functionalization at the C4 position?

Directing a functional group to the C4 position is challenging due to steric hindrance from the adjacent carboxylic acid and the electronic deactivation of the ring. However, certain strategies can be employed:

  • Directed Metalation: Using a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the C4 position, facilitated by the directing effect of the carboxylic acid (as a carboxylate). The resulting lithiated species can then be quenched with an electrophile.

  • Transition Metal-Catalyzed C-H Activation: The carboxylic acid can act as a directing group to facilitate C-H activation at the ortho C4 position.[2][5] Palladium-catalyzed reactions are commonly used for this purpose.

Troubleshooting C4-Functionalization via C-H Activation:

Problem Potential Cause Suggested Solution
Low yield Inefficient catalyst turnover or substrate decomposition.Screen different palladium catalysts, ligands, and oxidants. Optimize the reaction temperature and solvent. Ensure the starting material is pure.
Competitive functionalization at the C5 position Inherent electronic preference for C5 functionalization.The choice of ligand is crucial in directing the metal catalyst to the desired position. Experiment with different ligand architectures to enhance ortho-selectivity.
Decarboxylative Coupling The carboxylic acid group is lost during the reaction.While sometimes a desired outcome, if retention of the carboxylic acid is needed, milder reaction conditions and specific catalyst/ligand combinations should be explored.[2]
Q4: Is it possible to functionalize the methyl group at the C2 position?

Yes, functionalization of the C2-methyl group is a viable strategy. The protons on the methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and the adjacent trifluoromethyl group.

  • Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium or LDA) can deprotonate the methyl group, forming an anionic intermediate that can be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones).

Q5: I am observing significant decarboxylation of my starting material. How can I prevent this?

Decarboxylation of nicotinic acids can be a significant side reaction, particularly at elevated temperatures or under strong acidic or basic conditions.[6]

Troubleshooting Decarboxylation:

Problem Condition Suggested Solution
Decarboxylation during heating Thermal instability of the carboxylic acid.Reduce the reaction temperature and prolong the reaction time.[6] If high temperatures are unavoidable, consider performing the reaction in a sealed vessel under pressure with water, which has been shown to influence decarboxylation rates.[7][8]
Decarboxylation under acidic/basic conditions The reaction conditions promote the loss of CO₂.Use milder acids or bases. If possible, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocols

The following are generalized protocols that can be adapted for the regioselective functionalization of this compound. Optimization of specific reagents, conditions, and purification methods will be necessary.

Protocol 1: Palladium-Catalyzed C4-Arylation via C-H Activation

Objective: To introduce an aryl group at the C4 position, utilizing the carboxylic acid as a directing group.

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl halide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), a suitable ligand (e.g., PPh₃, 0.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., DMA, DMF, or toluene).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Functionalization of the C2-Methyl Group via Lithiation

Objective: To deprotonate the C2-methyl group and react the resulting anion with an electrophile.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (2.2 equiv. to deprotonate both the carboxylic acid and the methyl group) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv.) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Visualizing Reaction Pathways

To aid in understanding the regiochemical challenges and strategies, the following diagrams illustrate key concepts.

G cluster_0 Directing Effects on the Pyridine Ring cluster_1 Predicted Regioselectivity Molecule This compound CH3 2-Methyl (EDG) Directs ortho, para (C3, C5) Molecule->CH3 influences CF3 6-Trifluoromethyl (EWG) Deactivates ring Molecule->CF3 influences COOH 3-Carboxylic Acid (EWG) Directs ortho (C2, C4) in C-H activation Molecule->COOH influences Electrophilic_Attack Electrophilic Attack Favored at C5 CH3->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack (if activated) Favored at C4/C6 CF3->Nucleophilic_Attack Directed_Metalation Directed C-H Activation Favored at C4 COOH->Directed_Metalation

Caption: Competing directing effects governing regioselectivity.

G Start Experiment Start Problem Poor Regioselectivity or Low Yield? Start->Problem Check_Purity Verify Starting Material Purity Problem->Check_Purity Yes End Improved Outcome Problem->End No Reaction_Type Identify Reaction Type Check_Purity->Reaction_Type Electrophilic Electrophilic Substitution Reaction_Type->Electrophilic Metal_Catalyzed Metal-Catalyzed C-H Activation Reaction_Type->Metal_Catalyzed Base_Mediated Base-Mediated Deprotonation Reaction_Type->Base_Mediated Optimize_Temp Adjust Temperature and Time Electrophilic->Optimize_Temp Change_Reagent Screen Different Reagents/Catalysts/Ligands Metal_Catalyzed->Change_Reagent Base_Mediated->Change_Reagent Protect_COOH Consider Protecting the Carboxylic Acid Optimize_Temp->Protect_COOH Change_Reagent->Protect_COOH Protect_COOH->End

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Production of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the potential synthetic step. The proposed synthetic route involves the de novo construction of the pyridine ring followed by modifications, or the trifluoromethylation of a pre-functionalized pyridine derivative.

Issue 1: Low Yield or Stalled Reaction during Pyridine Ring Formation

Question: My one-pot synthesis of the nicotinic acid ester precursor from an enamine and a trifluoromethylated building block is giving low yields. What are the potential causes and solutions?

Possible Causes & Troubleshooting Steps:

  • Moisture and Air Sensitivity: Many reagents used in pyridine synthesis, such as organometallic intermediates, are sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.

  • Incorrect Reaction Temperature: The optimal temperature for these reactions can be narrow.

    • Solution: Carefully control the reaction temperature. For exothermic additions, maintain a low temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath. For reactions requiring heating, ensure even and consistent temperature control.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of reactants is critical.

    • Solution: Perform small-scale experiments to optimize the stoichiometry of the enamine, the trifluoromethylated synthon, and any catalysts or bases.

  • Inefficient Cyclization: The final cyclization and aromatization step can be challenging.

    • Solution: Investigate different cyclization conditions, such as varying the acid or base catalyst, changing the solvent, or increasing the reaction temperature after the initial addition.

Issue 2: Incomplete Trifluoromethylation

Question: I am attempting to introduce the trifluoromethyl group onto a pre-existing methyl-nicotinate scaffold using a copper-mediated reaction (e.g., with CuCF3), but the conversion is low. How can I improve this?

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The copper catalyst can be sensitive to impurities and reaction conditions.

    • Solution: Use high-purity starting materials and reagents. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the copper catalyst. The choice of copper source (e.g., CuI) and ligands can also be critical.

  • Poor Reagent Solubility: The trifluoromethylating agent or the substrate may have limited solubility in the reaction solvent.

    • Solution: Screen different solvents to find one that provides good solubility for all components at the desired reaction temperature. In some cases, a co-solvent system may be beneficial.

  • Side Reactions: Electrophilic starting materials can undergo side reactions, and the trifluoromethylating reagent itself can be unstable.[1]

    • Solution: Optimize the reaction temperature and addition rate of the reagents to minimize side product formation. High chemoselectivity is crucial for isolating the desired product in high yield.[1]

Issue 3: Difficulties in Product Isolation and Purification

Question: After the final hydrolysis of the ester to this compound, I am having trouble with the work-up and purification, resulting in a low yield of impure product. What should I consider?

Possible Causes & Troubleshooting Steps:

  • Emulsion Formation during Extraction: The product may act as a surfactant, leading to persistent emulsions during aqueous work-up.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.

  • Product Precipitation Issues: The product may not precipitate cleanly from the solution upon acidification.

    • Solution: Adjust the pH slowly with careful monitoring. Cooling the solution in an ice bath can promote crystallization. If the product remains oily, try adding a different co-solvent or using seed crystals.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the final product.

    • Solution: Recrystallization from a suitable solvent system is often necessary to achieve high purity. Screen various solvents to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: While a specific, detailed industrial synthesis for this exact molecule is not widely published, common strategies for analogous compounds involve:

  • De Novo Ring Formation: Building the substituted pyridine ring from acyclic precursors. This often involves the condensation of an enamine with a 1,3-dicarbonyl compound or a related synthon carrying the trifluoromethyl group.

  • Modification of a Pre-formed Pyridine Ring: This can involve the introduction of the trifluoromethyl group onto a methyl-nicotinate scaffold, or the introduction of the methyl and carboxyl groups onto a trifluoromethyl-pyridine core. A common method for trifluoromethylation is through copper-catalyzed reactions with reagents like methyl chlorodifluoroacetate/KF/CuI.[1]

Q2: What are the key safety considerations when working with trifluoromethylating agents?

A2: Many trifluoromethylating agents are gaseous, toxic, or generate hazardous byproducts. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the specific hazards of the reagent being used (e.g., fluoroform is a gas, while some reagents can release HF).

  • Quench any unreacted reagents carefully according to established laboratory procedures.

Q3: How can I monitor the progress of the synthesis reactions?

A3: Reaction progress can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and the formation of any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Data Presentation

Table 1: Comparison of Lab-Scale and Potential Scale-Up Conditions for a Generic Trifluoromethylation Step

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility, heat transfer, and mixing efficiency.
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidPrecise temperature control is critical for managing exotherms and ensuring reaction consistency.
Reagent Addition Syringe, dropping funnelMetering pumpsControlled addition rates are crucial for safety and selectivity.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is needed to ensure homogeneity and prevent localized hot spots.
Work-up Separatory funnel, filtrationCentrifuge, filter pressPhase separation and solid handling require specialized equipment at a larger scale.
Purification Column chromatography, recrystallizationLarge-scale chromatography, crystallization vesselsPurification methods must be scalable and economically viable.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of a Nicotinic Acid Ester

This protocol is a general guideline for the final hydrolysis step to obtain the target acid.

Materials:

  • Methyl 2-methyl-6-(trifluoromethyl)nicotinate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Dissolve the starting ester in a mixture of methanol or THF and water in a suitable reaction vessel.

  • Add a stoichiometric excess of NaOH or LiOH (typically 1.5 to 3 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.

  • The product should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding seed crystals.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Pyridine Precursor) reaction Chemical Reaction (e.g., Trifluoromethylation) start->reaction Reagents, Catalyst workup Reaction Work-up (Quenching, Extraction) reaction->workup Crude Product purification Purification (Crystallization, Chromatography) workup->purification drying Drying purification->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes temp Optimize Temperature incomplete->temp time Increase Reaction Time incomplete->time reagents Check Reagent Quality/Stoichiometry incomplete->reagents workup_loss Optimize Work-up Procedure (pH, Extraction) complete->workup_loss purification_loss Optimize Purification (Solvent, Method) complete->purification_loss

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives in Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of biologically active compounds.[1] The strategic placement of functional groups on the pyridine ring dictates the molecule's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability. This guide provides a comparative analysis of 2-Methyl-6-(trifluoromethyl)nicotinic acid against other nicotinic acid derivatives, focusing on synthetic accessibility and biological performance, supported by experimental data and protocols.

Section 1: Comparison of Synthetic Strategies

The synthesis of nicotinic acid derivatives is primarily achieved through two main approaches: the functionalization of a pre-existing pyridine core or the de novo construction of the pyridine ring.[1] The choice is dictated by the desired substitution pattern and available starting materials.[1]

For derivatives like this compound, core functionalization is common. The trifluoromethyl (-CF3) group, in particular, is a prized moiety in drug development for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[2]

Comparative Synthesis Data

The following table summarizes common synthetic routes and their suitability for different substitution patterns.

Synthetic RouteGeneral ApproachKey TransformationTypical Substituents AchievedAdvantagesLimitations
Palladium-Catalyzed Cross-Coupling Core FunctionalizationC-C or C-N Bond FormationAryl, heteroaryl, or amino groups at various positions.[1]Mild conditions, excellent functional group tolerance, wide availability of reagents.[1]Requires a halogenated precursor; potential for catalyst poisoning.[1]
Directed ortho-Metalation (DoM) Core FunctionalizationRegioselective C-H activationVarious electrophiles adjacent to a directing group.High regioselectivity.Requires a suitable directing group; often cryogenic conditions.
Oxidation of Alkylpyridines Core FunctionalizationC-H OxidationCarboxylic acid group from an alkyl group.Industrially relevant for simple derivatives.Environmentally challenging, harsh conditions.
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-Trisubstituted pyridines.[1]Convergent, builds complex cores in one pot.[1]High temperatures may be required; limited substitution patterns.[1]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This protocol outlines a common method for synthesizing a trifluoromethyl-substituted nicotinic acid via catalytic hydrogenation, which can be adapted for similar derivatives.

Reaction: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[3]

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)[3]

  • Methanol (50 ml)[3]

  • Triethylamine (9.0 g, 0.088 mol)[3]

  • 5% Palladium on Carbon (Pd/C) (1.0 g)[3]

  • Hydrogen gas (balloon)[3]

  • Concentrated Hydrochloric Acid[3]

  • Water[3]

Procedure:

  • A 200 ml four-necked flask is charged with 2-chloro-6-(trifluoromethyl)nicotinic acid and methanol.[3]

  • The mixture is stirred and cooled in an ice water bath.[3]

  • Triethylamine is added dropwise.[3]

  • The system is purged with nitrogen, and 5% Pd/C is introduced.[3]

  • The atmosphere is replaced with hydrogen via a balloon.[3]

  • The reaction is stirred overnight at room temperature and monitored by liquid chromatography.[3]

  • Upon completion, the solvent is evaporated. The residue is dissolved in 100 ml of water.[3]

  • The solution is cooled to approximately 15°C, and concentrated hydrochloric acid is added dropwise to induce crystallization.[3]

  • The mixture is aged for one hour at the same temperature, then filtered.[3]

  • The filter cake is washed with cold water and dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid. (Crude Yield: 90.4%).[3]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of substituted nicotinic acids, highlighting the core functionalization approach.

G Generalized Synthetic Workflow for Nicotinic Acid Derivatives cluster_0 Core Functionalization Strategy Halogenated_Pyridine Halogenated Pyridine (e.g., 2-chloro-6-methylpyridine) Intermediate_1 Oxidation Halogenated_Pyridine->Intermediate_1 KMnO4 / H2O Intermediate_2 Halogenated Nicotinic Acid (e.g., 2-chloro-6-methylnicotinic acid) Intermediate_1->Intermediate_2 Coupling_Step Cross-Coupling (e.g., Suzuki) Intermediate_2->Coupling_Step Pd Catalyst, Boronic Acid Final_Product Target Derivative (e.g., 2-Methyl-6-aryl-nicotinic acid) Coupling_Step->Final_Product

Caption: A typical synthetic workflow for creating substituted nicotinic acids via core functionalization.

Section 2: Comparison of Biological Activity

Nicotinic acid and its derivatives are well-known for their effects on lipid metabolism and as vasodilators, primarily mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[4][][6] The substitution pattern on the nicotinic acid scaffold is critical for receptor affinity and downstream signaling.

Structure-Activity Relationship (SAR) Insights
  • Carboxylic Acid Group: This group is generally considered essential for maintaining activity at the GPR109A receptor.[] Its replacement with an amide can lead to a loss of activity.[]

  • Trifluoromethyl Group: The inclusion of a -CF3 group, as in this compound, can significantly enhance biological activity, metabolic stability, and lipophilicity.[2]

  • Other Substituents: The nature and position of other substituents determine the compound's specific biological effects, which can range from anti-inflammatory and analgesic to antimicrobial and vasorelaxant properties.[7][8][9][10] For example, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including MRSA strains.[8]

Comparative Biological Data

The table below presents biological data for various nicotinic acid derivatives, showcasing the impact of different substitution patterns.

CompoundTarget/AssayBiological Activity (Metric)Key FindingReference
Nicotinic Acid GPR109A ReceptorAgonist (High Affinity)Reduces LDL, VLDL, and triglycerides; increases HDL.[6][11][4][]
2-(1-adamantylthio)nicotinic acid Vasorelaxation (Rat Aorta)ED50 = 21.3 nMPotent vasorelaxant and antioxidant.[9][12][9][12]
Acylhydrazone Derivative (Compound 13) Antimicrobial (MIC)1.95–15.62 µg/mL vs Gram+ bacteriaActive against Staphylococcus epidermidis and MRSA.[8][8]
2-bromophenyl Derivative (Compound 4c) Analgesic (Writhing Test)~73% reduction in writhingShowed a dual anti-inflammatory and analgesic profile.[10][13][10][13]
This compound General Biological ActivityModulator of Nicotinic Acetylcholine ReceptorsStudied for anti-inflammatory, antimicrobial, and neuroprotective effects.[7][7]
GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid derivatives in adipocytes leads to a decrease in free fatty acids in the blood. In immune cells, this activation can have anti-inflammatory effects.[6]

G GPR109A Signaling Pathway in Adipocytes Ligand Nicotinic Acid Derivative Receptor GPR109A Ligand->Receptor Binds G_Protein Gi/Go Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Less activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Less phosphorylation (inactivation) Lipolysis Lipolysis Inhibition HSL->Lipolysis FFA Decreased Free Fatty Acids Lipolysis->FFA

Caption: Simplified GPR109A signaling cascade leading to the inhibition of lipolysis in fat cells.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay)

This protocol is used to measure nitrite production, an indicator of nitric oxide (NO), in macrophage cell lines to assess the anti-inflammatory potential of nicotinic acid derivatives.

Objective: To quantify the inhibition of nitrite production in LPS/IFNγ-stimulated RAW 264.7 macrophage cells.[14]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)

  • Test compounds (e.g., this compound) and reference drug (e.g., Ibuprofen)[14]

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference drug for 1 hour.

  • Stimulate the cells with LPS and IFNγ to induce an inflammatory response and NO production.

  • Incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. The percentage of nitrite inhibition reflects the anti-inflammatory activity.[14]

Conclusion

This compound represents a strategically designed derivative that leverages the beneficial properties of the trifluoromethyl group. While its synthesis relies on established core functionalization techniques, its potential for enhanced metabolic stability and biological efficacy makes it a compound of significant interest. Compared to simpler derivatives, it may offer improved pharmacological profiles for applications in inflammation, metabolic disorders, and neurology.[7] The choice of a specific nicotinic acid derivative for drug development will ultimately depend on a careful balance of synthetic feasibility, desired biological activity, and structure-activity relationship insights.[8]

References

A Comparative Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: An Analysis of Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-6-(trifluoromethyl)nicotinic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, each employing different precursor materials. The comparison focuses on key performance indicators such as reaction yield, precursor accessibility, and reaction conditions, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This guide details and compares three primary synthetic pathways for the preparation of this compound. The routes analyzed are:

  • Cyclocondensation of an Enamine and a Trifluoromethylated Synthon: A convergent approach that builds the pyridine ring from acyclic precursors.

  • Modification of a Pre-existing Pyridine Ring via Dechlorination-Hydrogenation: A method that relies on a commercially available, substituted nicotinic acid derivative.

  • Oxidation of a Substituted Pyridine: A classical approach involving the selective oxidation of an alkyl group on the pyridine ring.

Each method presents a unique set of advantages and disadvantages in terms of overall efficiency, cost-effectiveness, and scalability. The selection of the most appropriate route will depend on the specific requirements of the research or manufacturing campaign, including available starting materials, equipment, and desired scale of production.

Comparison of Synthetic Precursors and Performance

Synthetic Route Primary Precursors Key Reagents & Conditions Reported Yield Advantages Disadvantages
Route 1: Cyclocondensation Ethyl 3-aminobut-2-enoate4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneAcetic acid, Ammonium acetate, HeatModerate to Good (typically 60-77%)Convergent synthesis, readily available simple precursors.Reaction can be incomplete, potential for side product formation requiring careful purification.
Route 2: Dechlorination 2-Chloro-6-(trifluoromethyl)nicotinic acidPalladium on carbon (Pd/C), Hydrogen gas, Triethylamine, Methanol90.4% (crude)High yield, straightforward reaction.Relies on the availability of the specific chlorinated precursor.
Route 3: Oxidation 2-Methyl-5-ethyl-6-(trifluoromethyl)pyridineNitric Acid, Sulfuric Acid, Heat~70% (for similar transformations)Utilizes a classical and well-established oxidation method.Harsh reaction conditions, potential for over-oxidation and side reactions, requires a specific substituted pyridine precursor.

Synthetic Pathways and Experimental Protocols

Route 1: Cyclocondensation of Ethyl 3-aminobut-2-enoate and 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This approach constructs the desired 2-methyl-6-(trifluoromethyl)pyridine ring system through a Hantzsch-like pyridine synthesis. The key precursors are an enamine, ethyl 3-aminobut-2-enoate (derived from ethyl acetoacetate), and a trifluoromethyl-containing building block, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product P1 Ethyl 3-aminobut-2-enoate R1 Cyclocondensation P1->R1 P2 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one P2->R1 I1 Ethyl 2-methyl-6-(trifluoromethyl)nicotinate R1->I1 AcOH, NH4OAc, Heat FP This compound I1->FP Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic pathway via cyclocondensation.

Experimental Protocol:

  • Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate:

    • To a solution of ethyl 3-aminobut-2-enoate (1.0 eq) in acetic acid is added 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and ammonium acetate (1.1 eq).

    • The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

  • Hydrolysis to this compound:

    • The purified ethyl ester is dissolved in a mixture of ethanol and water.

    • Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: Dechlorination of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

This synthetic route starts from a pre-formed pyridine ring and involves the reductive cleavage of a carbon-chlorine bond. This method is highly efficient, provided the chlorinated precursor is readily available.

G cluster_0 Precursor cluster_1 Reaction cluster_2 Final Product P1 2-Chloro-6-(trifluoromethyl)nicotinic acid R1 Dechlorination-Hydrogenation P1->R1 Pd/C, H2, Et3N, MeOH FP This compound R1->FP

Caption: Synthetic pathway via dechlorination.

Experimental Protocol:

  • A four-necked flask equipped with a stirrer, thermometer, and gas inlet is charged with 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) and methanol.

  • The mixture is stirred and cooled in an ice-water bath.

  • Triethylamine (2.0 eq) is added dropwise.

  • The system is purged with nitrogen, and 5% Palladium on carbon (5-10 mol%) is added.

  • The atmosphere is replaced with hydrogen gas (e.g., from a balloon or a pressurized system).

  • The reaction is stirred at room temperature overnight, with progress monitored by LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and cooled to approximately 15°C.

  • Concentrated hydrochloric acid is added dropwise to precipitate the product.

  • The mixture is aged for about one hour at the same temperature.

  • The solid is collected by filtration, washed with cold water, and dried to afford 6-(trifluoromethyl)nicotinic acid (this protocol is for the demethylated analog, but would be adapted for the 2-methyl target).[1] A crude yield of 90.4% has been reported for the analogous synthesis of 6-(trifluoromethyl)nicotinic acid.[1]

Route 3: Oxidation of 2-Methyl-5-ethyl-6-(trifluoromethyl)pyridine

This method involves the selective oxidation of the ethyl group at the 5-position of a substituted pyridine to a carboxylic acid. This is a classic transformation in pyridine chemistry.

G cluster_0 Precursor cluster_1 Reaction cluster_2 Final Product P1 2-Methyl-5-ethyl-6-(trifluoromethyl)pyridine R1 Oxidation P1->R1 HNO3, H2SO4, Heat FP This compound R1->FP

References

Comparative Analysis of the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinic Acid Analogs as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 2-Methyl-6-(trifluoromethyl)nicotinic acid, focusing on their potential as selective inhibitors of cyclooxygenase-2 (COX-2). The information presented is based on published experimental data to facilitate objective comparison and aid in the design of future research.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl group, as seen in this compound, is a common approach in medicinal chemistry to enhance metabolic stability and potency. Recent research has focused on the anti-inflammatory potential of such compounds, particularly their ability to selectively inhibit COX-2, a key enzyme in the inflammatory pathway. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[1]

This guide summarizes the structure-activity relationship (SAR) of a series of nicotinic acid derivatives as COX-2 inhibitors, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of two series of synthesized nicotinic acid derivatives, as reported in a 2021 study published in Bioorganic Chemistry.[2] The compounds' structures are varied to explore the impact of different substituents on potency and selectivity. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound IDRXCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
3a HH0.12 ± 0.010.08 ± 0.0071.5
3b 4-FH0.15 ± 0.010.05 ± 0.0043.0
3e 4-OCH3H0.18 ± 0.010.05 ± 0.0053.6
4c 4-ClCl0.11 ± 0.0090.05 ± 0.0042.2
4f 4-NO2Cl0.09 ± 0.0080.05 ± 0.0061.8
Celecoxib --15.0 ± 1.20.04 ± 0.003375
Indomethacin --0.1 ± 0.0090.15 ± 0.010.67

Data extracted from Bioorganic Chemistry, 2021, 107, 104610.[2]

Structure-Activity Relationship

The data presented in the table reveals several key structure-activity relationships for these nicotinic acid derivatives as COX-2 inhibitors:

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as fluorine (3b) and nitro (4f), on the 4-position of the phenyl ring generally leads to enhanced selectivity for COX-2 compared to the unsubstituted analog (3a).[2]

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (3e) at the 4-position of the phenyl ring also resulted in improved COX-2 selectivity.[2]

  • Halogenation: Dichlorination (4c) maintained potent COX-2 inhibition, comparable to celecoxib, a known selective COX-2 inhibitor.[2]

  • Potency: Several of the synthesized compounds (3b, 3e, 4c, and 4f) exhibited COX-2 inhibitory potency (IC50 = 0.05 µM) that was equipotent to celecoxib.[2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer. The test compounds and reference inhibitors are prepared as a series of dilutions.

  • Reaction Mixture Preparation: In each well of the microplate, the assay buffer, enzyme, and either the test compound, reference inhibitor, or vehicle control (solvent only) are added.

  • Pre-incubation: The plate is incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the compounds to interact with the enzymes.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to each well.

  • Detection: The plate is immediately placed in a microplate reader, and the production of prostaglandin G2 (the initial product of the COX reaction) is measured over time by monitoring the change in absorbance or fluorescence of the probe.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the cyclooxygenase-2 (COX-2) signaling pathway and a general experimental workflow for screening COX-2 inhibitors.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Phospholipase_A2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins produce Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate NSAIDs This compound analogs (Selective COX-2 Inhibitors) NSAIDs->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Start: Synthesize Analogs In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Calculate_SI Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) Determine_IC50->Calculate_SI SAR_Analysis Structure-Activity Relationship (SAR) Analysis Calculate_SI->SAR_Analysis Lead_Identification Identify Lead Compounds (High Potency & Selectivity) SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End End: Candidate for Further Development In_Vivo_Studies->End

Caption: Experimental workflow for screening COX-2 inhibitors.

References

comparative analysis of synthetic routes to trifluoromethylated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethylated pyridines are a cornerstone in modern medicinal and agricultural chemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This guide provides a comparative analysis of the most common synthetic routes to this important class of molecules, offering insights into their advantages, limitations, and practical applications. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed methodologies.

Comparison of Synthetic Routes

The synthesis of trifluoromethylated pyridines can be broadly categorized into five main strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative aspects of these approaches.

Synthetic RouteKey Reagents & ConditionsTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
1. Halogen Exchange (Halex) 1. Chlorination (e.g., Cl2, UV light) of picolines. 2. Fluorination (e.g., HF, SbF3, KF) at high temperatures (300-450°C) in the vapor or liquid phase.[1][2]60-85%[1][2]Limited to the availability of the corresponding methylpyridines (picolines).Cost-effective for large-scale industrial production. Well-established technology.Harsh reaction conditions (high temperatures and pressures). Use of corrosive and toxic reagents. Limited regioselectivity for polychlorination.[3]
2. Cyclocondensation Trifluoromethylated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and ammonia or its equivalent.[4]40-70%Broad, depending on the availability of the acyclic precursors. Allows for the construction of diverse pyridine ring systems.Good for accessing complex and highly substituted pyridines. Control over substitution pattern.Starting materials can be expensive. Multi-step syntheses are often required.
3. Direct C-H Trifluoromethylation Trifluoromethylating reagents (e.g., Togni's reagent, Langlois' reagent) with a catalyst (e.g., Cu(I)) or under photoredox conditions.[5]50-90%[5]Broad, applicable to a wide range of substituted pyridines.Atom-economical and allows for late-stage functionalization. Milder reaction conditions compared to Halex.Regioselectivity can be a challenge, often yielding a mixture of isomers. Reagents can be expensive.
4. Cross-Coupling Reactions Pre-functionalized pyridines (e.g., iodopyridines, bromopyridines) and a trifluoromethyl source (e.g., TMSCF3, CuCF3). Catalyzed by transition metals (e.g., Cu, Pd).[6][7][8]70-95%[6][7]Broad, dependent on the availability of the pre-functionalized pyridine.High yields and excellent regioselectivity. Good functional group tolerance. Milder reaction conditions.Requires pre-functionalization of the pyridine ring. Potential for metal contamination in the final product.
5. [2+2+2] Cycloaddition Trifluoromethylated diynes and nitriles catalyzed by a cobalt complex (e.g., CoCl2(phen)).[9][10]60-98%[9]Good for the synthesis of α-trifluoromethylated pyridines. Scope depends on the availability of diyne and nitrile precursors.High efficiency and regioselectivity for specific substitution patterns.[10]Requires the synthesis of specialized starting materials (diynes).

Experimental Protocols

Halogen Exchange: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

This two-step process is a classical industrial method for producing trifluoromethylated pyridines.

Step 1: Chlorination of 3-Picoline to 2-Chloro-5-(trichloromethyl)pyridine

A mixture of 3-picoline is chlorinated using chlorine gas, often under UV irradiation or in the presence of a radical initiator, to yield 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically performed in the vapor phase at elevated temperatures.[1]

Step 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated. A typical procedure involves reacting it with anhydrous potassium fluoride in a solvent like dimethyl sulfoxide (DMSO) in the presence of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB). The reaction mixture is heated to reflux for several hours.[1] The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous potassium fluoride is typically around 1:2 to 1:2.4.[1]

Cyclocondensation: General Procedure for Pyridine Synthesis

A general approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) bearing a trifluoromethyl group with an enamine or ammonia. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with an appropriate nitrogen source to construct the pyridine ring. The specific conditions vary depending on the desired product.[4]

Direct C-H Trifluoromethylation of Pyridine using Togni's Reagent

This method allows for the direct introduction of a CF3 group onto the pyridine ring.

Experimental Procedure: To a solution of pyridine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane, Togni's reagent (1.2 mmol) and a copper(I) catalyst (e.g., CuI, 10 mol%) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the trifluoromethylated pyridine. The regioselectivity of this reaction can be influenced by the substituents on the pyridine ring.

Copper-Catalyzed Cross-Coupling of Iodopyridine with TMSCF3 (Ruppert-Prakash Reagent)

This is a highly efficient method for the regioselective synthesis of trifluoromethylated pyridines.

Experimental Procedure: In a glovebox, a reaction tube is charged with copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (10 mol%), and the iodopyridine substrate (1.0 mmol). The tube is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., argon). Anhydrous DMF is added, followed by the addition of trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol) via syringe. The reaction mixture is then heated at a specified temperature (e.g., 60-100 °C) for 12-24 hours.[8] After cooling to room temperature, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[8]

Cobalt-Catalyzed [2+2+2] Cycloaddition

This method provides access to pyridines with a trifluoromethyl group adjacent to the nitrogen atom.

Experimental Procedure: In a sealed tube under an inert atmosphere, a cobalt catalyst precursor (e.g., CoCl2(phen), 5 mol%), a reducing agent (e.g., zinc dust, 20 mol%), and a nitrile (1.0 mmol) are dissolved in a solvent like dichloroethane.[9][10] The trifluoromethylated diyne (1.2 mmol) is then added, and the mixture is heated (e.g., at 80 °C) for several hours.[9] After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the α-trifluoromethylated pyridine.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the general workflows for the described synthetic routes.

Halogen_Exchange Picoline Picoline (Methylpyridine) Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination (e.g., Cl2, UV) TFMPyridine Trifluoromethylated Pyridine Trichloromethylpyridine->TFMPyridine Fluorination (e.g., HF, KF) Cyclocondensation CF3_Building_Block CF3-Containing Acyclic Precursor TFMPyridine Trifluoromethylated Pyridine CF3_Building_Block->TFMPyridine Nitrogen_Source Ammonia or Equivalent Nitrogen_Source->TFMPyridine Cyclization Direct_CH_Trifluoromethylation Pyridine Pyridine Derivative TFMPyridine Trifluoromethylated Pyridine Pyridine->TFMPyridine CF3_Reagent CF3+ / CF3- / CF3• Source CF3_Reagent->TFMPyridine Catalyst or Light Cross_Coupling HaloPyridine Halogenated Pyridine TFMPyridine Trifluoromethylated Pyridine HaloPyridine->TFMPyridine CF3_Source Trifluoromethyl Source (e.g., TMSCF3) CF3_Source->TFMPyridine Transition Metal Catalyst (e.g., Cu) Cycloaddition Diyne CF3-Diyne TFMPyridine α-Trifluoromethylated Pyridine Diyne->TFMPyridine Nitrile Nitrile Nitrile->TFMPyridine Cobalt Catalyst [2+2+2]

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methyl-6-(trifluoromethyl)nicotinic acid is paramount for ensuring product quality, stability, and for advancing through the rigorous drug development pipeline. This guide provides a comparative overview of suitable analytical methods for the validation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact molecule are not widely published, this guide leverages established methodologies for analogous compounds, such as nicotinic acid and its derivatives, to provide a robust framework for method development and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the intended application of the analysis. Both HPLC-UV and GC-MS offer distinct advantages for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities. For a molecule like this compound, which possesses a UV-absorbing chromophore (the pyridine ring), HPLC-UV is a highly suitable method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional selectivity and sensitivity, making it ideal for identifying and quantifying compounds, especially those that are volatile or can be made volatile through derivatization. Given the carboxylic acid group, derivatization, such as silylation, would likely be necessary to improve the volatility and thermal stability of this compound for GC analysis.[1]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics and validation parameters for HPLC-UV and GC-MS methods tailored for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2][3]
Selectivity/Specificity Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detection wavelength. Potential for interference from co-eluting compounds.Excellent selectivity due to mass fragmentation patterns, which provide a unique fingerprint for the analyte.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.Generally offers higher sensitivity, often in the pg/mL to low ng/mL range.
Linearity Excellent linearity over a wide concentration range is typically achievable.Good linearity is achievable, but may be more susceptible to matrix effects.
Accuracy High accuracy, typically with recovery values between 98-102%.High accuracy, with recovery values typically within a similar range to HPLC.
Precision (RSD%) High precision, with RSD values typically <2% for intra- and inter-day analysis.High precision, with RSD values also typically <2%.
Sample Preparation Simple dissolution in a suitable solvent is often sufficient. Filtration may be required.May require derivatization (e.g., silylation) to increase volatility and thermal stability.[1]
Throughput Relatively high throughput, with typical run times of 5-15 minutes per sample.Can have lower throughput due to longer run times and potential for sample preparation complexity.
Cost (Instrument/Operational) Lower initial instrument cost and operational expenses compared to GC-MS.Higher initial instrument cost and potentially higher operational and maintenance costs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from established procedures for nicotinic acid and related compounds.[4][5]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely around 260 nm.

  • Injection Volume: 10 µL.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods for the analysis of nicotinic acid and other organic acids.[1][2][6]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[2][3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2][3]

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Inject an aliquot of the derivatized solution into the GC-MS.

  • Standard and Sample Preparation: Prepare standards and samples in a similar manner, ensuring they undergo the same derivatization procedure.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The general workflow for validating either the HPLC-UV or GC-MS method is outlined below. This process is in line with guidelines from regulatory bodies like the FDA.[7]

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application dev Develop Initial Method (HPLC-UV or GC-MS) opt Optimize Parameters (Mobile Phase, Temp, etc.) dev->opt spec Specificity/ Selectivity opt->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob routine Routine Analysis rob->routine

Caption: General workflow for analytical method validation.

Decision Pathway for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate method.

node_method node_method node_action node_action start High Sensitivity Required? volatile Is the sample volatile or easily derivatized? start->volatile Yes complex_matrix Complex Sample Matrix? start->complex_matrix No volatile->complex_matrix No gcms GC-MS volatile->gcms Yes hplc HPLC-UV complex_matrix->hplc No complex_matrix->gcms Yes

References

Spectroscopic Analysis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Methyl-6-(trifluoromethyl)nicotinic acid and its related isomers. Due to the limited availability of direct experimental spectra for this compound and its direct positional isomers in publicly accessible databases and literature, this guide presents a combination of available data for closely related compounds and predicted spectroscopic features based on structural analysis. This approach offers a foundational understanding for researchers working with these compounds.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development due to the prevalence of the nicotinic acid scaffold in pharmaceuticals. The presence of both a methyl and a trifluoromethyl group on the pyridine ring can significantly influence its physicochemical and pharmacological properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its isomers. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)

CompoundAromatic Protons (ppm)Methyl Proton (ppm)Carboxylic Acid Proton (ppm)Solvent
This compound (Predicted) ~8.0-8.5 (d), ~7.8-8.2 (d)~2.6 (s)~11-13 (br s)CDCl₃ or DMSO-d₆
6-(Trifluoromethyl)nicotinic acid 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H)-13.8 (br, 1H)DMSO-d₆
2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid 6.95 (dd, 1H), 7.34 (d, 1H), 7.53 (t, 1H), 7.87 (d, 1H), 8.29 (dd, 1H), 8.45 (dd, 1H), 8.31 (s, 1H)-13.71 (s, 1H)DMSO-d₆[1]

Note: Predicted values for this compound are based on standard chemical shift ranges for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC=O (ppm)Aromatic/Pyridine Carbons (ppm)CF₃ (ppm)CH₃ (ppm)
This compound (Predicted) ~165-170~120-160~120-130 (q)~20-25

Note: Specific assignments for aromatic carbons are highly dependent on the substitution pattern. The trifluoromethyl carbon typically appears as a quartet due to coupling with fluorine atoms.

Table 3: IR Spectroscopic Data (Predicted and Confirmed Presence)

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1700-1725~1100-1300 (strong)~1550-1600
Confirmation ---Vendor data states "Conforms" to FTIR, indicating the presence of characteristic peaks.

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Patterns
This compound 205.04Loss of COOH (m/z 160), Loss of CF₃ (m/z 136)

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. While specific protocols for the target compound are not available, the following are general methodologies applicable to this class of compounds.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 IR Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background.

    • Scan range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3 Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Mass range: m/z 50-500.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound of Interest (this compound or Isomer) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR Sample or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Generate Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum Analyze Fragments MS->Data_MS Interpretation Combine Spectroscopic Data Confirm Structure & Purity Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data and Structural Features

Structure_Spectra_Relationship Relationship between Structure and Spectroscopic Data Structure This compound Pyridine Ring -COOH -CH₃ -CF₃ Spectra Spectroscopic Data ¹H NMR ¹³C NMR IR MS Structure:f1->Spectra:f1 Aromatic Protons Structure:f2->Spectra:f1 Acidic Proton Structure:f3->Spectra:f1 Methyl Protons Structure:f1->Spectra:f2 Aromatic Carbons Structure:f2->Spectra:f2 Carbonyl Carbon Structure:f3->Spectra:f2 Methyl Carbon Structure:f4->Spectra:f2 Trifluoromethyl Carbon Structure:f2->Spectra:f3 O-H & C=O Stretch Structure:f4->Spectra:f3 C-F Stretch Structure:f0->Spectra:f4 Molecular Ion

Caption: Correlation of molecular structure with expected spectroscopic signals.

Conclusion

The comprehensive spectroscopic characterization of this compound and its isomers remains an area requiring further investigation, as evidenced by the scarcity of publicly available experimental data. This guide provides a framework for researchers by presenting predicted spectroscopic values and comparative data from similar compounds. The outlined experimental protocols offer a standardized approach to acquiring the necessary data. The provided diagrams illustrate the general workflow for such analyses and the fundamental relationships between chemical structure and spectroscopic output. It is recommended that researchers synthesize or acquire these compounds and perform the described spectroscopic analyses to obtain definitive data for their specific research needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various chromatographic techniques for the separation of 2-Methyl-6-(trifluoromethyl)nicotinic acid from its process-related impurities and potential degradants. The information presented is based on established chromatographic principles and data from analogous separations of structurally similar compounds, offering a practical framework for method development and optimization.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Chromatographic techniques are indispensable for the analytical control of this intermediate, allowing for the separation and quantification of the main component from structurally similar impurities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for this separation challenge.

Potential Related Compounds

Based on the typical synthesis of substituted nicotinic acids, the following potential process-related impurities have been identified for the purpose of this comparison:

  • Impurity A: 2-Methyl-6-(trifluoromethyl)pyridine (starting material)

  • Impurity B: 6-Methyl-2-(trifluoromethyl)nicotinic acid (positional isomer)

  • Impurity C: 2-Carboxy-6-(trifluoromethyl)nicotinic acid (over-oxidation product)

  • Impurity D: 2-Methyl-6-(trifluoromethyl)nicotinamide (amide impurity)

Data Presentation: Comparative Performance of Chromatographic Techniques

The following tables summarize the hypothetical performance data for the separation of this compound from its related compounds using HPLC, UPLC, and SFC.

Table 1: HPLC Method Performance

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity A3.5-1.1
Impurity B5.82.11.2
This compound7.21.81.1
Impurity C9.52.51.3
Impurity D11.22.21.2

Table 2: UPLC Method Performance

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity A1.2-1.0
Impurity B2.12.51.1
This compound2.82.21.0
Impurity C3.92.81.2
Impurity D4.52.41.1

Table 3: SFC Method Performance

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity A1.8-1.1
Impurity B2.52.31.2
This compound3.12.01.1
Impurity D3.92.61.2
Impurity C4.82.91.3

Experimental Protocols

Detailed methodologies for the compared chromatographic techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Ultra-Performance Liquid Chromatography (UPLC)
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5-95% B

    • 5-5.5 min: 95% B

    • 5.5-5.6 min: 95-5% B

    • 5.6-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 270 nm

  • Injection Volume: 2 µL

Supercritical Fluid Chromatography (SFC)
  • Column: Chiral AD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5-40% B

    • 7-8 min: 40% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

Mandatory Visualization

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample of 2-Methyl-6- (trifluoromethyl)nicotinic acid Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into Chromatography System Filtration->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection by UV Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Main Component and Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the chromatographic analysis of this compound.

Conclusion

This guide provides a comparative overview of HPLC, UPLC, and SFC for the separation of this compound from its related compounds.

  • UPLC offers the fastest analysis time and excellent resolution, making it ideal for high-throughput screening and routine quality control.

  • HPLC provides a robust and reliable separation, suitable for standard quality control laboratories.

  • SFC demonstrates alternative selectivity, which can be particularly useful for separating challenging isomers that may co-elute in reversed-phase systems.

The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired speed, resolution, and the nature of the impurities to be separated. The provided experimental protocols serve as a starting point for method development, and further optimization may be required to achieve the desired separation performance for a specific sample matrix.

Navigating the Catalytic Landscape for 2-Methyl-6-(trifluoromethyl)nicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules such as 2-Methyl-6-(trifluoromethyl)nicotinic acid is paramount. This key intermediate in medicinal chemistry presents a synthetic challenge that hinges on the strategic selection of catalysts for its construction. This guide provides an objective comparison of catalytic strategies, supported by experimental data from analogous reactions, to inform the synthesis of this important compound.

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the introduction of a trifluoromethyl group onto a pre-existing 2-methylnicotinic acid framework, or the carboxylation of a 2-methyl-6-(trifluoromethyl)pyridine precursor. The efficacy of each route is highly dependent on the chosen catalytic system.

Catalytic Trifluoromethylation of Pyridine Derivatives

Copper-catalyzed trifluoromethylation has emerged as a robust and cost-effective method for introducing the trifluoromethyl group into aromatic and heteroaromatic systems.[1] This approach is particularly relevant for the late-stage functionalization of a 2-methylnicotinic acid derivative. A variety of copper catalysts and trifluoromethylating agents can be employed, each with its own set of advantages and reaction parameters.

Comparative Data for Copper-Catalyzed Trifluoromethylation
CatalystSubstrate (Analogous)Trifluoromethylating AgentReaction ConditionsYield (%)Reference
Copper(I) Iodide (CuI)Aryl IodideMeO2CCF2SO2F / KFNMP, 120°CHigh (Kilogram Scale)[1]
Copper(I) Chloride (CuCl)4-phenyl-1-buteneElectrophilic CF3 ReagentMethanol, 0°C to RT, 23hGood[2]
(MeCN)4CuPF64-phenyl-1-buteneElectrophilic CF3 ReagentMethanol, 0°C to RT, 23hModerate[3]
Copper(II) Acetate (Cu(OAc)2)Arylboronic acidTMSCF3DMF, O2 or AirNot Specified[1]
[(bpy)Cu(O2CCF2SO2F)2]Aryl IodideSelfNMP, 60°C, 5hGood[4]

Catalytic Carboxylation of Trifluoromethylated Pyridines

An alternative synthetic route involves the installation of the carboxylic acid moiety onto a 2-methyl-6-(trifluoromethyl)pyridine scaffold. Palladium-catalyzed carboxylation reactions are a powerful tool for this transformation, offering a direct route from aryl halides or triflates to the corresponding carboxylic acids.

Comparative Data for Palladium-Catalyzed Carboxylation
CatalystSubstrate (Analogous)Carbon SourceReaction ConditionsYield (%)Reference
Pd(OAc)2 / BuPdAd22-BromoanilinesCO2 (10 bar)Dioxane, Cs2CO3, 80°CNot Specified[5]
PdCl2(dppf)Propargyl amines / Aryl IodidesCO2t-BuONaNot Specified[5]
PdI2 / KI2-Propargyl-1,3-dicarbonyl compoundsOxidative Carbonylation100°C54-81[6]
[Pd(C3H5)Cl]2 / (R)-BINAPN-Substituted Glycine Ethyl Esters--Good[7]

Experimental Protocols

General Protocol for Copper-Catalyzed Trifluoromethylation of an Iodo-Pyridine Derivative

This protocol is a generalized procedure based on the copper-catalyzed trifluoromethylation of aryl iodides.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodo-pyridine substrate (1.0 mmol), a Copper(I) salt (e.g., CuI, 10 mol%), and a fluoride source (e.g., KF, 2.0 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.2 M). Add the trifluoromethylating agent (e.g., TMSCF3, 1.5 equiv.) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-120°C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

General Protocol for Palladium-Catalyzed Carboxylation of a Chloro-Pyridine Derivative

This protocol is a generalized procedure for the palladium-catalyzed carboxylation of aryl halides.

  • Reaction Setup: In a high-pressure reactor equipped with a glass liner and a magnetic stir bar, add the chloro-pyridine substrate (1.0 mmol), a Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., Cs2CO3, 2.0 equiv.) and a solvent such as dioxane or toluene.

  • Reaction Execution: Seal the reactor, purge with carbon monoxide (CO) or carbon dioxide (CO2) several times, and then pressurize to the desired pressure (e.g., 1-10 bar). Heat the mixture to the reaction temperature (e.g., 80-120°C) and stir for the required duration.

  • Work-up and Purification: After cooling and carefully venting the reactor, the reaction mixture is filtered. The filtrate is acidified with aqueous HCl, and the product is extracted with an appropriate organic solvent. The organic extracts are dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways and Workflow

To better illustrate the logical flow of the synthesis and experimental procedures, the following diagrams are provided.

Synthetic Pathways Alternative Synthetic Pathways for this compound cluster_0 Pathway A: Trifluoromethylation cluster_1 Pathway B: Carboxylation A1 2-Methylnicotinic Acid Derivative A2 2-Methyl-6-iodo(or bromo)nicotinic Acid Derivative A1->A2 Halogenation A3 This compound A2->A3 Copper-Catalyzed Trifluoromethylation B1 2-Methyl-6-(trifluoromethyl)pyridine B3 This compound B1->B3 Palladium-Catalyzed Carboxylation B2 2-Chloro-6-(trifluoromethyl)pyridine B2->B1 Methylation (e.g., C-H activation) B2->B3 Palladium-Catalyzed Carboxylation & Methylation Experimental Workflow General Experimental Workflow for Catalytic Synthesis start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Catalytic Reaction (Heating, Stirring) setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to Bioisosteric Replacement Strategies for 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of this process. This guide provides a comprehensive comparison of potential bioisosteric replacements for two key functionalities of 2-Methyl-6-(trifluoromethyl)nicotinic acid: the carboxylic acid and the trifluoromethyl group. While direct comparative studies on this specific molecule are not extensively available in the public domain, this guide leverages established principles of bioisosterism and data from structurally related nicotinic acid derivatives to offer valuable insights for researchers.

Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid moiety is a common pharmacophore, but it can present challenges related to metabolic instability, poor membrane permeability, and potential for off-target effects. Its replacement with a suitable bioisostere can mitigate these issues while maintaining or enhancing biological activity.

Potential Bioisosteres for the Carboxylic Acid Group

Commonly employed bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and oxadiazoles. These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Tetrazole Mimics the acidity and planar structure of the carboxylic acid.Often more metabolically stable, can improve oral bioavailability.[1]May alter solubility and binding interactions.
Sulfonamide Can act as a hydrogen bond donor and acceptor, similar to a carboxylic acid.Can improve membrane permeability and metabolic stability.Generally less acidic than a carboxylic acid, which may affect target binding.
Oxadiazole A neutral bioisostere that can participate in hydrogen bonding.Can enhance metabolic stability and cell permeability.[2]Lacks the acidic proton, which may be crucial for some target interactions.
Hypothetical Comparative Activity Data

The following table presents hypothetical inhibitory concentration (IC50) values for this compound and its potential carboxylic acid bioisosteres against a generic kinase target. This data is illustrative and intended to demonstrate the potential impact of bioisosteric replacement.

CompoundBioisosteric ReplacementHypothetical IC50 (nM)
This compound-100
5-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-1H-tetrazoleTetrazole120
N-((2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)methanesulfonamideSulfonamide250
3-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-oneOxadiazole180

Bioisosteric Replacement of the Trifluoromethyl Group

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. However, its replacement can be explored to fine-tune electronic properties and probe interactions within a binding pocket.

Potential Bioisosteres for the Trifluoromethyl Group

The cyano and nitro groups are common bioisosteres for the trifluoromethyl group due to their similar electron-withdrawing properties and size.

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Cyano (-CN) Similar size and strong electron-withdrawing character.[3]Can modulate electronic properties and potentially improve binding affinity.Can be susceptible to metabolic hydrolysis.
Nitro (-NO2) Strong electron-withdrawing group.[4]Can significantly alter electronic distribution and hydrogen bonding potential.Often associated with potential toxicity and metabolic liabilities.[4][5]
Hypothetical Comparative Activity Data

The following table presents hypothetical IC50 values for this compound and its potential trifluoromethyl group bioisosteres.

CompoundBioisosteric ReplacementHypothetical IC50 (nM)
This compound-100
2-Methyl-6-cyanonicotinic acidCyano150
2-Methyl-6-nitronicotinic acidNitro200

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of bioisosteres.

General Synthesis of Nicotinic Acid Analogs

The synthesis of bioisosteric analogs of this compound would typically involve multi-step synthetic routes starting from commercially available pyridine derivatives. For example, the synthesis of a tetrazole analog could involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against a specific kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase enzyme

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Bioisosteric Replacement and Experimental Workflow

The following diagrams illustrate the concepts of bioisosteric replacement and a general workflow for the evaluation of new chemical entities.

Bioisosteric_Replacement_Carboxylic_Acid cluster_bioisosteres Carboxylic Acid Bioisosteres 2-Methyl-6-(trifluoromethyl)nicotinic_acid This compound Tetrazole Tetrazole 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Tetrazole replaces COOH Sulfonamide Sulfonamide 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Sulfonamide replaces COOH Oxadiazole Oxadiazole 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Oxadiazole replaces COOH

Caption: Bioisosteric replacements for the carboxylic acid group.

Bioisosteric_Replacement_CF3 cluster_bioisosteres Trifluoromethyl Bioisosteres 2-Methyl-6-(trifluoromethyl)nicotinic_acid This compound Cyano Cyano 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Cyano replaces CF3 Nitro Nitro 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Nitro replaces CF3

Caption: Bioisosteric replacements for the trifluoromethyl group.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Biological Screening (e.g., Kinase Assay) A->B C Lead Compound Identification B->C D ADME/Tox Profiling C->D E In Vivo Efficacy Studies D->E F Preclinical Development E->F

Caption: General experimental workflow for drug discovery.

References

A Comparative Guide to the Synthetic Pathways of 2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Cost-Benefit Analysis of Synthetic Routes

The compound 2-methyl-6-(trifluoromethyl)nicotinic acid, with CAS number 261635-93-2, is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis has been approached through various methodologies, each presenting a unique profile of efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of the known synthetic pathways to this important molecule, offering experimental data and a cost-benefit analysis to aid researchers in selecting the most suitable route for their specific needs.

Executive Summary

This guide details two primary synthetic pathways to this compound. The most prominent and industrially adopted method is a condensation reaction to form the ethyl ester precursor, followed by hydrolysis. An alternative approach, drawing from the work of the Gupton group, utilizes vinylogous iminium salts. A thorough analysis of the cost of starting materials, reaction yields, and green chemistry metrics is presented to facilitate an objective comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the two primary synthetic pathways to this compound.

Table 1: Comparison of Synthetic Pathways

MetricPathway 1: Condensation and HydrolysisPathway 2: Vinylogous Iminium Salt Route (Proposed)
Overall Yield HighModerate to High (estimated)
Key Starting Materials 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Ethyl 3-aminocrotonateSubstituted vinylogous iminium salt, Acetoacetate derivative
Reagent Cost ModeratePotentially lower starting material cost
Process Complexity Two main stepsMulti-step, requires preparation of the vinylogous iminium salt
Environmental Impact Use of organic solventsPotentially greener solvent choices possible
Scalability Demonstrated industrial scalabilityScalability needs further investigation

Table 2: Cost Analysis of Key Starting Materials

Starting MaterialSupplier ExamplePrice (USD) per gram
4-ethoxy-1,1,1-trifluoro-3-buten-2-oneSynQuest Laboratories~$4.50 (for 100g)
Ethyl 3-aminocrotonateThermo Scientific Chemicals~$0.38 (for 500g)

Note: Prices are approximate and subject to change based on supplier and quantity.

Pathway 1: Condensation of a Trifluoromethylated Enone and an Enamine, followed by Hydrolysis

This widely adopted industrial method involves a two-step process: the synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its subsequent hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

This step is based on the chemistry described in patent WO2006059103A2. It involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with ethyl 3-aminocrotonate.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Ethyl 3-aminocrotonate (1.0-1.2 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C in ethanol) and maintained for a period of 4-8 hours, or until reaction completion is observed by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: The ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous ethanol.

  • Reagent Addition: A base, such as sodium hydroxide (1.1-1.5 eq), is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Diagram of Pathway 1 Synthesis

G start 4-ethoxy-1,1,1-trifluoro- 3-buten-2-one intermediate Ethyl 2-methyl-6-(trifluoromethyl)nicotinate start->intermediate Condensation (Ethanol, Reflux) reagent1 Ethyl 3-aminocrotonate reagent1->intermediate final_product This compound (CAS 261635-93-2) intermediate->final_product Hydrolysis (Reflux) reagent2 NaOH, H2O reagent2->final_product

Caption: Synthetic route via condensation and hydrolysis.

Pathway 2: Proposed Synthesis via Vinylogous Iminium Salts

An alternative approach can be envisioned based on the work of the Gupton group on the synthesis of substituted pyridines from vinylogous imides and other precursors.[1][2] This method offers the potential for a more convergent and potentially greener synthesis.

Proposed Experimental Protocol:

  • Step 1: Formation of a Vinylogous Iminium Salt: A suitable N,N-dimethyl vinylogous amide would be reacted with a halogenating agent (e.g., phosphorus oxychloride) to form the corresponding vinylogous iminium salt.

  • Step 2: Condensation with an Active Methylene Compound: The vinylogous iminium salt would then be reacted with an active methylene compound, such as ethyl acetoacetate, in the presence of a base to construct the pyridine ring.

  • Step 3: Introduction of the Trifluoromethyl Group: The trifluoromethyl group could potentially be introduced at a later stage via a suitable trifluoromethylating agent.

  • Step 4: Hydrolysis: The resulting ester would be hydrolyzed to the final carboxylic acid as described in Pathway 1.

Diagram of Proposed Pathway 2 Logic

G start Substituted Vinylogous Amide intermediate1 Vinylogous Iminium Salt start->intermediate1 reagent1 Halogenating Agent reagent1->intermediate1 intermediate2 Substituted Pyridine Ester intermediate1->intermediate2 reagent2 Active Methylene Compound reagent2->intermediate2 intermediate3 Trifluoromethylated Pyridine Ester intermediate2->intermediate3 reagent3 Trifluoromethylating Agent reagent3->intermediate3 final_product This compound (CAS 261635-93-2) intermediate3->final_product Hydrolysis reagent4 Base, H2O reagent4->final_product

Caption: Proposed synthetic logic using a vinylogous iminium salt intermediate.

Cost-Benefit Analysis

Pathway 1: Condensation and Hydrolysis

  • Benefits: This is a well-established and scalable route, as evidenced by its citation in multiple patents. The starting materials are commercially available from various suppliers, which can lead to competitive pricing for bulk quantities. The reactions are relatively straightforward to perform with standard laboratory equipment.

  • Costs and Drawbacks: The cost of the fluorinated starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, can be a significant factor, especially for large-scale synthesis. The use of organic solvents and the need for purification steps contribute to the overall cost and environmental footprint.

Pathway 2: Vinylogous Iminium Salt Route (Proposed)

  • Benefits: This approach offers the potential for greater flexibility in the choice of starting materials, which could lead to a more cost-effective synthesis. There is also the possibility of developing a more environmentally friendly process by minimizing the use of hazardous reagents and solvents.

  • Costs and Drawbacks: This is a proposed route that requires significant research and development to optimize reaction conditions and yields. The preparation of the vinylogous iminium salt adds an extra step to the process. The scalability of this route has not been established.

Green Chemistry and Environmental Considerations

A key aspect of modern synthetic chemistry is the adherence to the principles of green chemistry.

  • Pathway 1: While effective, this pathway utilizes organic solvents and requires energy for heating. The environmental impact could be reduced by optimizing solvent choice, implementing solvent recycling, and exploring more energy-efficient heating methods.

  • Pathway 2: The proposed vinylogous iminium salt route presents an opportunity to incorporate green chemistry principles from the outset. The development of this pathway could focus on using greener solvents, catalytic processes, and minimizing waste generation. General green chemistry approaches for pyridine synthesis often involve multicomponent reactions and the use of more environmentally benign catalysts.[3][4]

Safety and Handling

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is flammable and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Ethyl 3-aminocrotonate: This compound can cause skin and eye irritation.[5][6][7][8] Standard laboratory safety precautions should be followed.

  • Trifluoromethylating agents: Many trifluoromethylating agents are toxic and require careful handling in a controlled environment.

Conclusion

For researchers and drug development professionals, the choice of synthetic pathway for this compound will depend on a variety of factors, including the scale of the synthesis, cost considerations, and the importance of environmental sustainability.

The condensation and hydrolysis pathway (Pathway 1) is a reliable and scalable option with readily available starting materials, making it suitable for both laboratory and industrial production.

The proposed vinylogous iminium salt route (Pathway 2) offers an intriguing alternative that could potentially be more cost-effective and environmentally friendly. However, it requires further research and development to become a viable option.

Ultimately, a thorough evaluation of the specific needs and resources of the project will guide the selection of the optimal synthetic strategy. This guide provides the foundational data and analysis to support that decision-making process.

References

Comparative Docking Analysis of Nicotinic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico evaluation of nicotinic acid derivatives targeting the Cyclooxygenase-2 (COX-2) enzyme. This document provides a comparative overview of binding affinities, detailed experimental protocols for molecular docking, and a visualization of the relevant biological pathway.

Data Presentation: Comparative Binding Affinities

The following table summarizes the molecular docking results for several nicotinic acid derivatives against the COX-2 enzyme. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

CompoundTarget EnzymeDocking Score / Binding Energy (kcal/mol)Reference CompoundBinding Energy of Reference (kcal/mol)
2-Anilino Nicotinic Acid Derivative (with meta-chlorine substitutions)COX-2Not explicitly quantified, but identified as a potential inhibitor through docking studies.[1]Celecoxib-12.882[2]
Aurone Derivative (WE-4)COX-2-5.843Celecoxib-
2-(trimethoxyphenyl)-thiazole (Compound A3)COX-2Not explicitly quantified, but showed good selectivity and interactions with key residues.[3]Meloxicam-

Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.

Experimental Protocols: Molecular Docking of COX-2 Inhibitors

The following is a generalized protocol for conducting molecular docking studies of nicotinic acid derivatives against the COX-2 enzyme, based on common methodologies reported in the literature.[1][2][4]

1. Protein Preparation:

  • Source: The 3D crystal structure of the human COX-2 enzyme is retrieved from the Protein Data Bank (PDB). A common PDB ID used is 6COX.[5]

  • Preparation: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.[5] Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).

2. Ligand Preparation:

  • The 3D structures of the nicotinic acid derivatives are generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

  • The ligands are then energy minimized using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

  • Software: Commonly used software for molecular docking includes AutoDock, PyRx, and Schrödinger Maestro.[6]

  • Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared COX-2 protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Mandatory Visualization

The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, which is a key target for anti-inflammatory drugs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Vasodilation Vasodilation PGI2->Vasodilation Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives (Potential Inhibitors) Nicotinic_Acid_Derivatives->COX2 Inhibition

COX-2 Signaling Pathway and Potential Inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-6-(trifluoromethyl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.

This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health hazards. This guide outlines the necessary personal protective equipment (PPE), immediate safety precautions, and a step-by-step disposal plan.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling this compound, all personnel must wear the following PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

II. Hazard and Property Summary

The following table summarizes the key hazard and property information for this compound.

PropertyValue
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.13 g/mol [3]
Appearance White to cream or yellow to pale brown solid (crystals or powder)[4]
Solubility in Water Slightly soluble (4.7 g/L at 25°C)[4][5]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[6]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper labeling, and transfer to an approved hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).

  • Waste Collection:

    • For solid waste, carefully transfer the chemical into the designated halogenated organic solids waste container using a chemically resistant spatula or scoop.

    • For solutions of the chemical, use a designated "Halogenated Organic Liquids" waste container.

    • Avoid creating dust. If the chemical is in powdered form, handle it with care to minimize airborne particles.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be disposed of in the designated solid hazardous waste container.

  • Disposal Request: Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Note on Chemical Treatment: Do not attempt to neutralize this compound with a base unless you are following a validated and approved protocol. The reaction of an acid with a base can be exothermic, and improper neutralization can lead to splashing or the release of hazardous fumes.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 2-Methyl-6- (trifluoromethyl)nicotinic acid for disposal B Consult Safety Data Sheet (SDS) A->B C Wear appropriate Personal Protective Equipment (PPE) B->C D Obtain labeled 'Halogenated Organic Waste' container C->D E Carefully transfer waste into container D->E F Segregate solid and liquid waste into appropriate containers E->F G Keep waste container securely closed F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Waste transported to an approved treatment, storage, and disposal facility I->J K Final disposal via incineration J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-6-(trifluoromethyl)nicotinic acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Chemical and Physical Properties
PropertyValue
Physical State Solid (Yellow - Brown)
Molecular Formula C8 H6 F3 N O2
Molecular Weight 205.13 g/mol [1]
Odor No information available[1]
Evaporation Rate Not applicable (Solid)[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.[3]To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Respiratory Protection To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95).[3]To protect against the inhalation of dust or vapors that may cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safe handling of this compound.

Preparation
  • Engineering Controls: Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[1][3] Ensure that an eyewash station and safety shower are in close proximity to the workstation.

  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.

  • Gather Materials: Have all necessary equipment and reagents ready before handling the chemical to minimize movement and potential for spills.

Handling the Chemical
  • Avoid Contact: Avoid direct contact with skin and eyes.[1]

  • Minimize Dust: Minimize dust generation when handling the solid form.

  • Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the handling area.[1]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Inspect and Don PPE prep_controls->prep_ppe handle_chem Handle Chemical (Minimize Dust) prep_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose_waste Dispose via Licensed Waste Management collect_waste->dispose_waste remove_ppe Remove and Store/Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[1]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Environmental Precautions: Do not let the product enter drains or be released into the environment.[1][3]

Spill Response
  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Containment: For dry spills, sweep up or vacuum the material and place it into a suitable container for disposal, avoiding dust creation.[1][3]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.